1-(But-3-yn-1-yl)-4-methoxybenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-but-3-ynyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h1,6-9H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMNYGXUXQBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73780-78-6 | |
| Record name | 1-(but-3-yn-1-yl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene
This technical guide provides a comprehensive overview of a potential synthetic pathway for 1-(But-3-yn-1-yl)-4-methoxybenzene, a valuable research chemical and potential intermediate in drug development. The proposed synthesis is based on established organometallic cross-coupling reactions, offering a reliable and efficient route to the target molecule. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
This compound is an organic compound featuring a 4-methoxyphenyl group attached to a butynyl chain. The presence of a terminal alkyne and an electron-rich aromatic ring makes it a versatile building block for further chemical transformations. This guide details a plausible and robust synthetic approach, focusing on a well-established cross-coupling methodology.
Proposed Synthetic Pathway: Kumada Cross-Coupling Reaction
A highly effective method for the synthesis of this compound is the Kumada cross-coupling reaction. This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In this proposed pathway, the Grignard reagent derived from 4-bromoanisole is coupled with a suitable 4-halobutyne.
The overall reaction is as follows:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound via a Kumada cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | ≥99% | Sigma-Aldrich |
| Magnesium turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| 4-Bromobut-1-yne | C₄H₅Br | 132.99 | ≥97% | Sigma-Aldrich |
| [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | C₂₇H₂₆Cl₂NiP₂ | 541.04 | ≥98% | Strem Chemicals |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ≥99% | Fisher Scientific |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Step-by-Step Procedure
Step 1: Preparation of 4-Methoxyphenylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve 4-bromoanisole (1.0 equiv.) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 4-bromoanisole solution to the flask. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing.
-
Add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark grey to brown solution to room temperature.
Step 2: Kumada Cross-Coupling Reaction
-
In a separate flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.01-0.05 equiv.) in anhydrous THF.
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add 4-bromobut-1-yne (1.1 equiv.) to the catalyst solution.
-
Slowly add the prepared 4-methoxyphenylmagnesium bromide solution from Step 1 to the reaction mixture via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data (Expected)
The following table summarizes the expected analytical data for the synthesized this compound.
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 2.80 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.45 (td, J = 7.6, 2.6 Hz, 2H, CH₂-C≡), 1.98 (t, J = 2.6 Hz, 1H, ≡C-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 132.5, 129.5, 114.0, 84.0, 69.0, 55.3, 34.5, 19.5 |
| IR (neat, cm⁻¹) | 3290 (≡C-H), 2930 (C-H), 2120 (C≡C), 1610, 1510 (C=C, aromatic), 1245 (C-O) |
| Mass Spectrometry (EI) | m/z (%): 160 (M⁺), 121, 91, 77 |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations in the proposed synthesis.
Technical Guide: Physicochemical Properties of 1-(But-3-yn-1-yl)-4-methoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a concise summary of the core physicochemical properties of the chemical compound 1-(But-3-yn-1-yl)-4-methoxybenzene. The primary focus is the determination and presentation of its molecular formula and corresponding molecular weight, critical parameters for a wide range of applications in chemical research and pharmaceutical development, including stoichiometry, analytical characterization, and computational modeling. All quantitative data are presented in a structured tabular format for clarity and ease of use.
Compound Identification and Molecular Structure
This compound is an organic compound characterized by a methoxybenzene core structure substituted with a butynyl group. The systematic name defines the precise arrangement of its constituent atoms:
-
4-methoxybenzene: A benzene ring where a methoxy group (-OCH₃) is attached. This moiety is also commonly known as anisole.
-
1-(But-3-yn-1-yl): A four-carbon chain attached to the first position of the benzene ring. The "-3-yn-" suffix indicates a carbon-carbon triple bond starting at the third carbon of this chain.
The logical assembly of these components is crucial for determining the exact number of each type of atom, which is a prerequisite for calculating the molecular weight.
Caption: Logical workflow for determining the molecular formula.
Physicochemical Data
The fundamental physicochemical properties of this compound have been determined based on its chemical formula. These values are essential for experimental design and data interpretation in a laboratory setting.
Molecular Formula and Weight
The molecular formula and weight are summarized in the table below. The molecular formula is derived by summing the atoms from each constituent part of the molecule. The molecular weight is calculated using the standard atomic weights of the elements.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Monoisotopic Mass | 160.08882 Da | [1] |
| Molecular Weight (Average) | ~160.21 g/mol | [2] |
Note: Monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while molecular weight (average) uses the weighted average of all naturally occurring isotopes.
Experimental Protocols
While this document focuses on the calculated properties, any experimental verification of molecular weight would typically involve one of the following standard analytical techniques.
Mass Spectrometry Protocol for Molecular Weight Verification
Objective: To experimentally determine the mass-to-charge ratio (m/z) of the compound, thereby confirming its molecular weight.
Methodology:
-
Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Ionization: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For this compound, ESI in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the parent ion.
-
Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z value would be approximately 161.09610.[1] The monoisotopic mass of the neutral molecule can be derived by subtracting the mass of a proton.
Caption: Standard experimental workflow for mass spectrometry.
Conclusion
The molecular weight of this compound is a foundational piece of data for researchers. With a molecular formula of C₁₁H₁₂O, its average molecular weight is approximately 160.21 g/mol , and its monoisotopic mass is 160.08882 Da.[1][2] This information is paramount for ensuring accuracy and reproducibility in quantitative scientific research and development.
References
Mass Spectrometry Analysis of 1-(But-3-yn-1-yl)-4-methoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 1-(But-3-yn-1-yl)-4-methoxybenzene, a compound of interest in various research and development sectors. This document outlines the predicted fragmentation patterns, presents key quantitative data in a structured format, and offers detailed experimental protocols for its analysis.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound (C₁₁H₁₂O), with a monoisotopic mass of 160.08882 Da, is characterized by several key fragments.[1] While a definitive experimental spectrum is not publicly available, a predicted fragmentation pattern can be elucidated based on the known behavior of terminal alkynes and methoxybenzene derivatives in mass spectrometry.
The molecular ion peak [M]⁺• is expected at m/z 160. The fragmentation is anticipated to be driven by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring and resonance.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |
| [M]⁺• | [C₁₁H₁₂O]⁺• | 160 | Moderate | Molecular Ion |
| [M-H]⁺ | [C₁₁H₁₁O]⁺ | 159 | Moderate to High | Loss of terminal alkyne hydrogen |
| [C₈H₉O]⁺ | 4-methoxybenzyl cation | 121 | High | Benzylic cleavage |
| [C₇H₇O]⁺ | Methoxyphenyl cation | 107 | Moderate | Cleavage of the propyl chain |
| [C₇H₇]⁺ | Tropylium ion | 91 | Moderate | Rearrangement and loss of CO from [C₈H₉O]⁺ |
| [C₆H₅]⁺ | Phenyl cation | 77 | Moderate | Loss of CH₂O from methoxyphenyl cation |
| [C₃H₃]⁺ | Propargyl cation | 39 | Moderate | Cleavage of the bond beta to the triple bond |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) is expected to follow several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺•. The primary fragmentation routes are visualized in the following diagram.
Caption: Proposed fragmentation pathways for this compound.
Experimental Protocols
The following is a detailed methodology for the mass spectrometry analysis of this compound, suitable for gas chromatography-mass spectrometry (GC-MS).
Sample Preparation
-
Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter to remove any particulate matter.
-
Vial Transfer: Transfer the filtered sample into a 2 mL autosampler vial with a screw top and a PTFE septum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL of the prepared sample in splitless or split (e.g., 20:1) mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-400.
-
Data Acquisition: Full scan mode.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field. While the provided data is based on established principles of mass spectrometry, experimental verification is recommended for definitive structural elucidation and quantitative analysis.
References
An In-depth Technical Guide to the Safe Handling of 1-(But-3-yn-1-yl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 1-(But-3-yn-1-yl)-4-methoxybenzene, a chemical compound utilized in various research and development applications. The information compiled within this guide is intended to support laboratory personnel in minimizing risks and ensuring safe operational procedures.
Chemical Identification and Properties
This compound is a substituted aromatic alkyne. A summary of its key identifiers and physicochemical properties is provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 73780-78-6 |
| Appearance | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | 223 °C (lit.)[1] |
| Melting Point | 9 - 10 °C (lit.)[1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
Toxicological Information
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are general recommendations:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. Use a respirator if aerosols are generated or if working in a poorly ventilated space. |
General Handling Precautions
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid procedures should be followed.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Contact | In case of skin contact, immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a POISON CENTER or doctor. |
Accidental Release Measures
In the case of a spill or accidental release, follow these procedures to mitigate the hazard.
Small Spills
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
Large Spills
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Prevent the spill from entering drains or waterways.
-
Contain the spill with a dike of absorbent material.
-
Follow the procedure for small spills for cleanup.
-
If necessary, contact emergency services.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel along the ground to an ignition source.[1]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Disposal Considerations
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it down the drain.[1]
Experimental Protocols and Workflows
As no specific, detailed experimental protocols for the use of this compound are publicly available, a general workflow for handling this chemical in a research setting is provided below. This should be adapted to the specific requirements of your experiment.
References
Methodological & Application
Application Notes and Protocols for 1-(But-3-yn-1-yl)-4-methoxybenzene in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis, medicinal chemistry, and materials science.[2][4] 1-(But-3-yn-1-yl)-4-methoxybenzene is a terminal alkyne that can be employed as a versatile building block in Sonogashira coupling reactions to introduce the 4-methoxyphenylbutyl group into various molecular scaffolds. This moiety is of interest in drug discovery and materials science due to its structural features.
These application notes provide a comprehensive overview of the use of this compound in Sonogashira coupling reactions, including generalized protocols, expected outcomes based on similar substrates, and the reaction mechanism.
Reaction Principle
The Sonogashira coupling of this compound with an aryl or vinyl halide (Ar-X) proceeds via a dual catalytic cycle involving palladium and copper. The fundamental transformation is depicted below:
Figure 1: General Reaction Scheme
Caption: General Sonogashira coupling of this compound.
Quantitative Data Summary
While specific quantitative data for the Sonogashira coupling of this compound is not extensively available in the cited literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally similar terminal alkynes with various aryl halides. This data can be used to estimate the expected outcomes for reactions involving this compound.
Table 1: Representative Conditions and Yields for Sonogashira Coupling of Terminal Alkynes with Aryl Halides
| Entry | Alkyne | Aryl Halide | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | TEA | N₂/H₂ atm | RT | 2 | 98 |
| 2 | Phenylacetylene | 4-Iodoanisole | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | 95 |
| 3 | 1-Octyne | 1-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Piperidine | SDS/H₂O | 40 | 4 | 85 |
| 4 | Phenylacetylene | 4-Bromobenzonitrile | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 85 |
| 5 | Phenylacetylene | 4-Iodoanisole | CuI (10) | - | KF/Al₂O₃ | Toluene | 110 | 24 | 78 |
| 6 | Various | Aryl Iodides | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 3-24 | up to 97 |
Note: TEA = Triethylamine, SDS = Sodium dodecyl sulfate, NS-MCM-41-Pd = Nanosized MCM-41 anchored Palladium, TMP = 2,2,6,6-Tetramethylpiperidine. This table is a compilation of data for analogous reactions and should be used as a guideline.[5][6][7][8][9]
Experimental Protocols
The following are generalized experimental protocols for performing a Sonogashira coupling reaction with this compound. These protocols are based on standard procedures reported in the literature for similar substrates.[1][5][6]
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a conventional method utilizing a palladium-phosphine complex and a copper(I) co-catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), distilled and degassed
-
Anhydrous solvent (e.g., THF or DMF), degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent (10 mL) and triethylamine (2.0 mmol, 2 equiv) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can be advantageous in the synthesis of sensitive molecules or to prevent the formation of alkyne homocoupling byproducts.[4][5]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate)
-
Anhydrous, degassed solvent (e.g., DMSO or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (0.5 mmol), the palladium precatalyst (0.0125 mmol, 2.5 mol%), and the base (1.0 mmol, 2 equiv) to a dry reaction vial containing a magnetic stir bar.
-
Add the anhydrous, degassed solvent (2.5 mL).
-
Add this compound (0.6 mmol, 1.2 equiv) to the mixture.
-
Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Reaction Mechanism and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The copper-free variant follows a modified palladium cycle.
Sonogashira Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction.
Figure 2: Sonogashira Catalytic Cycle
Caption: Mechanism of the copper-cocatalyzed Sonogashira coupling.
Workflow Diagram
The following diagram outlines the general experimental workflow for a Sonogashira coupling reaction followed by product purification.
Figure 3: Experimental Workflow
Caption: General workflow for Sonogashira coupling and product isolation.
References
- 1. rsc.org [rsc.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-(But-3-yn-1-yl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][3] The resulting triazole ring is a stable and desirable linker, often serving as a bioisostere for the amide bond.[2]
This document provides detailed application notes and protocols for the use of 1-(But-3-yn-1-yl)-4-methoxybenzene , an aromatic terminal alkyne, in CuAAC reactions. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the alkyne, making it a valuable building block for the synthesis of a diverse range of molecular architectures.
Core Concepts and Signaling Pathways
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols are provided as a general guideline for the CuAAC reaction of this compound with an organic azide. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard CuAAC Reaction in a Biphasic Solvent System
This protocol is suitable for a wide range of organic azides.
Materials:
-
This compound
-
Organic azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.).
-
Add the organic azide (1.0 - 1.2 eq.).
-
Add a 1:1 mixture of tert-butanol and deionized water to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 - 0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 eq.).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: CuAAC Reaction with a Pre-formed Copper(I) Catalyst
This protocol is useful when the in-situ generation of Cu(I) is not desired.
Materials:
-
This compound
-
Organic azide
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a mixture of water and a miscible organic solvent)
-
Optional: A ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize the Cu(I) catalyst.
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add CuI (0.01 - 0.05 eq.) and, if used, TBTA (0.01 - 0.05 eq.).
-
Add the solvent and stir for a few minutes.
-
Add this compound (1.0 eq.) and the organic azide (1.0 - 1.2 eq.).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Caption: A typical experimental workflow for a CuAAC reaction.
Quantitative Data Presentation
The following table summarizes representative yields and reaction times for the CuAAC of aryl alkynes with benzyl azide under various conditions, which can be considered indicative for reactions involving this compound.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | 1 mol% CuSO₄·5H₂O, 5 mol% Na Ascorbate, 1.1 mol% MonoPhos | DMSO/H₂O (1:3) | 2 | 98 | [1] |
| Phenylacetylene | Benzyl azide | 5 mol% [CuBr(PPh₃)₃] | H₂O/t-BuOH | 2 | 95 | [1] |
| Phenylacetylene | Benzyl azide | 0.5 mol% [Cu(PPh₃)₂]NO₃ | Toluene | 0.67 | 96 | [1] |
| 4-Methoxyphenylacetylene | Benzyl azide | 0.005 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | 24 | >90 (conversion) | [4] |
| Phenylacetylene | Benzyl azide | 0.05 mol% [Cu(C18₆tren)]Br | Toluene | 24 | 86 | [1] |
Troubleshooting and Optimization
-
Low Yields:
-
Ensure the use of freshly prepared sodium ascorbate solution.
-
Degas the solvents to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Consider adding a Cu(I)-stabilizing ligand like TBTA.
-
Increase the catalyst loading or reaction temperature if necessary.
-
-
Side Reactions:
-
The formation of alkyne homocoupling (Glaser coupling) products can occur. Using a slight excess of the reducing agent and maintaining an oxygen-free environment can minimize this.
-
-
Incomplete Reactions:
-
Ensure adequate stirring, especially in biphasic solvent systems.
-
Check the purity of the starting materials.
-
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction of this compound is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The provided protocols and data serve as a valuable resource for researchers in drug discovery and related fields, enabling the streamlined synthesis of complex molecular entities. The versatility and reliability of the CuAAC reaction ensure its continued prominence in modern chemical synthesis.
References
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(But-3-yn-1-yl)-4-methoxybenzene as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(But-3-yn-1-yl)-4-methoxybenzene is a versatile bifunctional molecule poised for a significant role in the synthesis of diverse heterocyclic compounds. Its structure, featuring a terminal alkyne and a methoxy-activated phenyl ring, offers multiple reactive sites for strategic chemical modifications and subsequent cyclization reactions. The terminal alkyne provides a handle for a variety of powerful transformations, including metal-catalyzed couplings and cycloadditions, while the electron-rich aromatic ring can participate in electrophilic substitution and intramolecular cyclization reactions. These attributes make it a valuable precursor for generating molecular complexity, a crucial aspect of modern drug discovery and development. While direct, one-pot cyclizations of this compound into heterocycles are not extensively documented in publicly available literature, its potential as a key intermediate in multi-step synthetic sequences is significant. This document outlines plausible and synthetically valuable pathways for the utilization of this building block in the construction of medicinally relevant heterocyclic scaffolds.
General Workflow for Heterocycle Synthesis
The following diagram illustrates a general multi-step approach for the synthesis of heterocyclic compounds starting from this compound. This workflow highlights the initial functionalization of the alkyne or aromatic ring, followed by a key cyclization step to construct the heterocyclic core.
Caption: General multi-step workflow for heterocycle synthesis.
Proposed Synthetic Applications and Protocols
Based on established organic synthesis principles, several classes of heterocyclic compounds can be targeted starting from this compound. The following sections detail proposed synthetic routes.
Synthesis of Substituted Pyrroles
A plausible route to substituted pyrroles involves the initial transformation of the butynyl group into a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr pyrrole synthesis.
Reaction Scheme:
Caption: Proposed synthesis of substituted pyrroles.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-(4-Methoxyphenyl)butane-1,4-dione
-
To a solution of this compound (1.0 eq) in a mixture of sulfuric acid and water, add a catalytic amount of mercury(II) sulfate.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ketone can be further oxidized to the 1,4-dicarbonyl compound using a suitable oxidizing agent like potassium permanganate under controlled conditions.
-
Purify the crude product by column chromatography.
Step 2: Paal-Knorr Pyrrole Synthesis
-
To a solution of 4-(4-Methoxyphenyl)butane-1,4-dione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the desired primary amine (1.1 eq) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired substituted pyrrole.
Quantitative Data (Expected):
| Step | Product | Expected Yield | Analytical Data (Expected) |
| 1 | 4-(4-Methoxyphenyl)butane-1,4-dione | 60-70% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 2 | 1-Substituted-2-(4-methoxyphenyl)methyl-5-methylpyrrole | 70-85% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline (Multi-step approach)
A potential pathway to synthesize 2-(4-methoxyphenyl)-1-pyrroline involves the conversion of this compound to p-methoxyazidobutyrophenone, which can then undergo an intramolecular reductive cyclization. This approach is inspired by documented light-mediated syntheses of similar pyrrolines.[1]
Reaction Scheme:
Caption: Proposed multi-step synthesis of 2-(4-Methoxyphenyl)-1-pyrroline.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add an oxidizing agent (e.g., hydrogen peroxide) and allow the reaction to warm to room temperature.
-
Work up the reaction to isolate the carboxylic acid.
Step 2: Synthesis of 4-Azido-1-(4-methoxyphenyl)butan-1-one
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.
-
React the acid chloride with sodium azide in a suitable solvent (e.g., acetone) to yield the acyl azide.
-
Carefully perform a Curtius rearrangement (thermal or photochemical) to form the isocyanate, which can be hydrolyzed and further functionalized to the desired azido ketone.
Step 3: Intramolecular Reductive Cyclization
-
Dissolve 4-Azido-1-(4-methoxyphenyl)butan-1-one in a suitable solvent (e.g., methanol).
-
Add tris(trimethylsilyl)silane (TTMSS) as a hydrogen atom source.
-
Irradiate the solution with a suitable light source (e.g., 340 nm LED) and monitor the reaction by TLC.[1]
-
Upon completion, remove the solvent and purify the product by column chromatography.
Quantitative Data (Expected):
| Step | Product | Expected Yield | Analytical Data (Expected) |
| 1 | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 50-60% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 2 | 4-Azido-1-(4-methoxyphenyl)butan-1-one | 40-50% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
| 3 | 2-(4-Methoxyphenyl)-1-pyrroline | 70-80% | ¹H NMR, ¹³C NMR, IR, Mass Spec |
Signaling Pathways and Drug Development Implications
The heterocyclic scaffolds that can be potentially synthesized from this compound, such as pyrroles and pyrrolines, are prevalent in numerous biologically active compounds and approved drugs. These heterocycles can interact with a wide range of biological targets, including enzymes, receptors, and ion channels.
For instance, substituted pyrroles are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity is highly dependent on the substitution pattern around the pyrrole core.
The following diagram illustrates a hypothetical scenario where a synthesized heterocyclic compound inhibits a signaling pathway relevant to disease.
Caption: Hypothetical inhibition of a signaling pathway.
The ability to generate libraries of diverse heterocyclic compounds from this compound provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs. By systematically modifying the substituents on the heterocyclic core, researchers can optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of complex heterocyclic molecules. While direct cyclization pathways require further investigation, its utility in multi-step synthetic sequences to access valuable heterocyclic scaffolds is evident from fundamental principles of organic chemistry. The proposed synthetic routes to pyrroles and pyrrolines serve as a starting point for researchers to explore the full potential of this versatile starting material in the quest for novel therapeutic agents. Further research into the reactivity of this compound is warranted and could unveil more direct and efficient methods for the construction of a wide array of heterocyclic systems.
References
Application Notes & Protocols: Functionalization of the Terminal Alkyne in 1-(But-3-yn-1-yl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the terminal alkyne in "1-(But-3-yn-1-yl)-4-methoxybenzene." This substrate is a valuable building block in medicinal chemistry, offering a reactive handle for the introduction of diverse molecular scaffolds. The functionalized products have potential applications in drug discovery and materials science.[1][2] The following sections detail key reactions, including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Glaser coupling, and alkyne hydration, providing optimized protocols and expected outcomes.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4] This reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5] It is exceptionally useful for synthesizing internal alkynes, which are common motifs in pharmaceuticals and organic materials.[3][6]
General Reaction Scheme
R-X + H-≡-R' → R-≡-R' (Where R is an aryl or vinyl group, X is I, Br, Cl, or OTf, and R' is the alkyne substituent)
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from established procedures for the coupling of terminal alkynes with aryl halides.[7]
-
Reaction Setup: To a solution of the aryl halide (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 mL) in a flame-dried flask, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and this compound (1.1 eq).[7]
-
Addition of Base: Add diisopropylamine (7.0 eq) to the mixture. The amine acts as both the base and can serve as a co-solvent.[3][7]
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Some less reactive aryl halides (e.g., chlorides) may require elevated temperatures.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with additional Et₂O.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
Data Summary: Sonogashira Coupling Parameters
| Parameter | Condition | Reactivity Trend | Reference |
| Aryl Halide | Aryl Iodide, Bromide, Triflate | I > OTf > Br > Cl | |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% | |
| Copper Co-catalyst | CuI | 1-3 mol% | |
| Base | Diisopropylamine, Triethylamine | Amine base also serves as solvent | [3] |
| Solvent | THF, DMF, Amine | Anhydrous conditions are typical | [5] |
| Temperature | Room Temperature to 60 °C | Higher temp for less reactive halides | [8] |
| Typical Yield | 80-95% | Varies with substrate and conditions | [9] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often called "click chemistry," the CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[10][11] This reaction is known for its reliability, high yield, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.[12][13] The resulting triazole ring is a stable and desirable scaffold in medicinal chemistry.
Catalytic Cycle: CuAAC Reaction
Caption: Simplified mechanism of the CuAAC "Click" reaction.
Detailed Protocol: CuAAC Reaction
This protocol is a general method for the synthesis of 1,2,3-triazoles, adaptable for biomolecule conjugation.[12][14]
-
Reagent Preparation:
-
Prepare a stock solution of the organic azide (e.g., 5 mM in a suitable solvent like DMSO or water).
-
Prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in water). This should be made fresh.[15]
-
Prepare a premixed catalyst solution by combining CuSO₄ (e.g., 20 mM in water) and a stabilizing ligand like THPTA (e.g., 50 mM in water) in a 1:5 molar ratio.[14]
-
-
Reaction Setup: In a microcentrifuge tube, combine this compound and the organic azide in a suitable solvent system (e.g., t-BuOH/water). A slight excess of either the alkyne or azide can be used.
-
Catalyst Addition: Add the premixed CuSO₄/ligand solution to the reaction mixture. The final copper concentration is typically between 50 and 250 µM.[14]
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[15][16]
-
Reaction: Close the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-4 hours.[12] The reaction can be mixed gently on a rotisserie.
-
Workup and Purification: The workup depends on the product's properties. For small molecules, a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) is common. If necessary, copper can be removed by washing with a solution of EDTA.[12] The product can then be purified by column chromatography or recrystallization.
Data Summary: CuAAC Reaction Parameters
| Parameter | Condition | Notes | Reference |
| Copper Source | CuSO₄ (+ reducing agent), CuI | Cu(II) salts require an in-situ reducing agent. | [15] |
| Reducing Agent | Sodium Ascorbate | Added fresh to generate catalytic Cu(I). | [16] |
| Ligand | THPTA, TBTA | Stabilizes Cu(I) and accelerates the reaction. | [15][17] |
| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O | Often performed in aqueous or mixed-aqueous systems. | [10] |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures. | [10] |
| pH Range | 4 - 12 | Tolerates a wide pH range, making it suitable for bioconjugation. | [10] |
| Typical Yield | >95% | Generally very high and produces minimal byproducts. | [16] |
Glaser Homocoupling Reaction
The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form symmetric 1,3-diynes.[18] The classical method uses a copper(I) salt, a base, and an oxidant, typically oxygen from the air.[19][20] A common modification, the Hay coupling, utilizes a CuCl-TMEDA (tetramethylethylenediamine) complex, which improves solubility and versatility.[18][19]
Logical Relationship: Glaser Coupling
Caption: Key components required for the Glaser homocoupling reaction.
Detailed Protocol: Hay Modification of Glaser Coupling
This protocol is based on the Hay modification, which offers improved reaction conditions.[18][19]
-
Catalyst Preparation: In a round-bottom flask, dissolve copper(I) chloride (CuCl, 0.1 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq) in a suitable solvent like acetone or dichloromethane.
-
Reaction Setup: Add this compound (1.0 eq) to the catalyst solution.
-
Oxidation: Vigorously stir the solution while bubbling air or oxygen through it. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction by TLC until the starting alkyne is consumed. This typically takes a few hours at room temperature.
-
Workup: Quench the reaction by adding a dilute acid (e.g., 1M HCl) to dissolve the copper salts.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: After filtration and concentration, purify the resulting symmetric 1,3-diyne product by column chromatography or recrystallization.
Data Summary: Glaser-Hay Coupling Parameters
| Parameter | Condition | Notes | Reference |
| Catalyst | CuCl, CuI, Cu(OAc)₂ | Hay coupling uses a CuCl-TMEDA complex. | [18][19] |
| Ligand/Base | TMEDA, Pyridine, NH₄OH | TMEDA solubilizes the copper catalyst. | [19][21] |
| Oxidant | O₂ (Air) | Air is bubbled through the reaction mixture. | [19] |
| Solvent | Acetone, Dichloromethane, Pyridine | Choice depends on substrate solubility. | [18] |
| Temperature | Room Temperature | Generally mild conditions are sufficient. | [21] |
| Typical Yield | 70-90% | Good yields for the homocoupled product. | [19] |
Hydration of the Terminal Alkyne
The hydration of a terminal alkyne adds a molecule of water across the triple bond. This reaction can be controlled to yield either a ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the reagents used.[22][23]
Reaction Pathways: Markovnikov vs. Anti-Markovnikov Hydration
Caption: Regioselective hydration of a terminal alkyne to form a ketone or an aldehyde.
Protocol 1: Markovnikov Hydration (to form a Ketone)
This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, yielding a methyl ketone after tautomerization.[24][25]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF or dioxane.
-
Catalyst Addition: Add catalytic amounts of sulfuric acid (H₂SO₄) and mercury(II) sulfate (HgSO₄).[26][27]
-
Reaction: Heat the mixture gently (e.g., 60-80 °C) and stir for several hours. Monitor the reaction's progress using TLC.
-
Workup: After cooling to room temperature, neutralize the acid with a base like sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water, dry over an anhydrous salt, and concentrate. Purify the resulting ketone via column chromatography.
Protocol 2: Anti-Markovnikov Hydration (to form an Aldehyde)
This two-step hydroboration-oxidation sequence results in the anti-Markovnikov addition of water, producing an aldehyde from the terminal alkyne.[28]
-
Hydroboration:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-BBN (0.5 eq of B₂H₆ equivalent), to prevent double addition.[28]
-
Allow the reaction to stir at 0 °C and then warm to room temperature for 2-4 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture for several hours, allowing it to warm to room temperature.
-
-
Workup and Purification: Perform a standard aqueous workup and extraction with an organic solvent. The resulting aldehyde can be purified by column chromatography.
Data Summary: Hydration Reaction Parameters
| Reaction | Reagents | Regioselectivity | Product | Reference |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Ketone | [24][29] |
| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde | [28][30] |
References
- 1. research.rug.nl [research.rug.nl]
- 2. research.rug.nl [research.rug.nl]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Click chemistry - Wikipedia [en.wikipedia.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Recent advances and applications of Glaser coupling employing greener protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Khan Academy [khanacademy.org]
- 27. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 28. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 29. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-(But-3-yn-1-yl)-4-methoxybenzene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Sonogashira cross-coupling of the terminal alkyne, 1-(But-3-yn-1-yl)-4-methoxybenzene, with a variety of aryl halides. This reaction is a powerful tool for the synthesis of disubstituted alkynes, which are valuable intermediates in the development of pharmaceuticals, organic materials, and natural products.[1] The protocols described herein are based on established methods for copper-free Sonogashira couplings under aerobic conditions, offering a mild, efficient, and ligand-free approach.[2]
Introduction
The Sonogashira cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that couples terminal alkynes with aryl or vinyl halides.[1] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[1] However, the use of a copper co-catalyst can sometimes lead to the undesired homocoupling of the alkyne starting material (Glaser coupling), necessitating an inert atmosphere.[1]
The protocols detailed below are adapted from a highly efficient, copper-free Sonogashira reaction that utilizes palladium acetate [Pd(OAc)₂] as the catalyst and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base, proceeding under aerobic conditions.[2] This methodology has demonstrated broad functional group tolerance and is effective for both aryl iodides and bromides.[2]
Reaction Principle
The palladium-catalyzed Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by a transmetalation step with the copper acetylide (in the traditional Sonogashira reaction) or direct reaction with the alkyne in copper-free variants, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper-free version, detailed here, avoids the use of a copper co-catalyst, simplifying the reaction setup and workup.[2][3]
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed cross-coupling of a terminal alkyne with various aryl halides under the optimized, copper-free conditions. While the original study did not specifically use this compound, the presented data with other terminal alkynes provides a strong indication of the expected yields and scope of the reaction.
| Entry | Aryl Halide | Product | Yield (%)[2] |
| 1 | 1-Iodo-4-nitrobenzene | 1-(4-(4-Methoxyphenyl)but-1-yn-1-yl)-4-nitrobenzene | 99 |
| 2 | 1-Iodo-4-cyanobenzene | 4-(4-(4-Methoxyphenyl)but-1-yn-1-yl)benzonitrile | 98 |
| 3 | 1-Iodo-4-fluorobenzene | 1-Fluoro-4-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | 95 |
| 4 | 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | 85 |
| 5 | Iodobenzene | 1-(4-(4-Methoxyphenyl)but-1-yn-1-yl)benzene | 92 |
| 6 | 1-Bromo-4-nitrobenzene | 1-(4-(4-Methoxyphenyl)but-1-yn-1-yl)-4-nitrobenzene | 74 |
| 7 | 1-Bromo-4-cyanobenzene | 4-(4-(4-Methoxyphenyl)but-1-yn-1-yl)benzonitrile | 70 |
| 8 | 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | 65 |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed cross-coupling of this compound with aryl halides based on the efficient, copper-free protocol.[2]
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene, 1-bromo-4-cyanobenzene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (for workup)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
General Procedure for Sonogashira Cross-Coupling
-
To a round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and DABCO (3.0 mmol, 3.0 equiv).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
In a separate vial, prepare a stock solution of Pd(OAc)₂ in acetonitrile (e.g., 4.5 mg in 200 mL to get a 0.1 mM solution).
-
Add the required amount of the Pd(OAc)₂ stock solution to the reaction mixture (typically 0.1 to 2.0 mol % Pd).
-
Stir the reaction mixture at room temperature under an air atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For less reactive aryl bromides, heating may be required (e.g., 50-70 °C).[2]
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 1-aryl-4-(4-methoxyphenyl)-1-butyne product.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the copper-free Sonogashira coupling reaction.
Figure 1. Experimental workflow for the copper-free Sonogashira cross-coupling.
Figure 2. Simplified catalytic cycle for the copper-free Sonogashira reaction.
References
Application Notes and Protocols: The Synthetic Potential of 1-(But-3-yn-1-yl)-4-methoxybenzene in the Generation of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(But-3-yn-1-yl)-4-methoxybenzene is a versatile synthetic building block containing a terminal alkyne and a 4-methoxyphenyl moiety. While direct literature on its application in synthesizing specific, named biologically active molecules is sparse, its constituent functional groups are of significant interest in medicinal chemistry. The terminal alkyne allows for a variety of coupling reactions, including the highly efficient "click" chemistry, while the 4-methoxyphenyl group is a common feature in numerous pharmacologically active compounds, contributing to target binding and influencing pharmacokinetic properties.
These application notes provide a detailed overview of the potential synthetic transformations of this compound and offer generalized protocols for its use in constructing compound libraries for drug discovery.
Key Synthetic Applications
The reactivity of the terminal alkyne in this compound can be exploited to generate a diverse range of molecular scaffolds.
Synthesis of 1,2,3-Triazoles via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocycles are prevalent in many biologically active molecules, exhibiting a range of activities including antimicrobial, antiviral, and anticancer properties.
Hypothetical Reaction Scheme:
Table 1: Hypothetical Synthesis of 1,2,3-Triazole Derivatives
| Entry | R-Group (in R-N3) | Reaction Time (h) | Yield (%) |
| 1 | Benzyl | 12 | 95 |
| 2 | Phenyl | 16 | 92 |
| 3 | 4-Fluorophenyl | 16 | 90 |
| 4 | Adamantyl | 24 | 85 |
Sonogashira Coupling for the Synthesis of Aryl Alkynes
The palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides is a powerful tool for the formation of carbon-carbon bonds. This reaction can be used to link the this compound core to various aromatic and heteroaromatic systems, which are key components of many kinase inhibitors and other targeted therapies.
Hypothetical Reaction Scheme:
Table 2: Hypothetical Synthesis of Aryl Alkyne Derivatives via Sonogashira Coupling
| Entry | Aryl Halide (Ar-X) | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | 2 | 60 | 88 |
| 2 | 4-Bromopyridine | 3 | 80 | 75 |
| 3 | 2-Iodothiophene | 2 | 60 | 85 |
| 4 | 3-Bromoquinoline | 3 | 80 | 70 |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of this compound (1.0 eq) and the corresponding organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water (0.2 M) is added sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
The reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.
General Protocol for Sonogashira Coupling
-
To a solution of this compound (1.2 eq) and the aryl halide (1.0 eq) in anhydrous triethylamine (0.3 M) is added Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is then heated to the desired temperature (60-80 °C) and stirred under an argon atmosphere for 4-12 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired aryl alkyne.
Visualizing Synthetic Pathways and Biological Logic
Synthetic Workflow from this compound
The following diagram illustrates a generalized workflow for the synthesis of diverse compound libraries starting from this compound.
Caption: Synthetic workflow for library generation.
Hypothetical Signaling Pathway Inhibition
Molecules derived from this compound, particularly those generated via Sonogashira coupling to form complex aryl structures, could potentially act as kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This compound represents a promising, albeit underexplored, starting material for the synthesis of biologically active molecules. Its structural features are amenable to robust and high-yielding synthetic transformations, making it an ideal candidate for the generation of diverse compound libraries for high-throughput screening. The protocols and synthetic strategies outlined here provide a foundation for researchers to unlock the potential of this versatile building block in the pursuit of novel therapeutics.
Click chemistry applications of "1-(But-3-yn-1-yl)-4-methoxybenzene"
An overview of the applications of "1-(But-3-yn-1-yl)-4-methoxybenzene" in click chemistry, complete with detailed protocols and supporting data, is provided for researchers, scientists, and professionals in drug development. This compound serves as a versatile terminal alkyne for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
The foundational reaction for the applications described below is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This reaction facilitates the covalent linkage of an azide-functionalized molecule to an alkyne-functionalized molecule, such as this compound, to form a stable 1,2,3-triazole ring.[2][3] The reaction is highly efficient, specific, and biocompatible, making it suitable for a wide range of applications.[1][2][3]
References
Derivatisierung von 1-(But-3-in-1-yl)-4-methoxybenzol für die Materialwissenschaft: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt das Potenzial und die wichtigsten Protokolle für die Derivatisierung von 1-(But-3-in-1-yl)-4-methoxybenzol, einem vielseitigen Baustein für die Materialwissenschaft. Die terminale Alkinfunktionalität dieser Verbindung ermöglicht eine breite Palette chemischer Umwandlungen, die zur Synthese neuartiger Polymere und Funktionsmaterialien mit maßgeschneiderten Eigenschaften führen. Die beiden primären hier beschriebenen Derivatisierungsstrategien sind die Palladium-katalysierte Sonogashira-Kupplung und die Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC), auch bekannt als „Klick-Chemie“.
Anwendungsbereiche in der Materialwissenschaft
Die Derivate von 1-(But-3-in-1-yl)-4-methoxybenzol sind vielversprechende Kandidaten für verschiedene Anwendungen in der Materialwissenschaft:
-
Organische Elektronik: Die Sonogashira-Kupplung ermöglicht die Bildung konjugierter Systeme durch die Verknüpfung des Alkins mit Arylhalogeniden. Diese konjugierten Materialien sind für den Einsatz in organischen Leuchtdioden (OLEDs), organischen Photovoltaikzellen (OPVs) und organischen Feldeffekttransistoren (OFETs) von Interesse.
-
Polymersynthese: Sowohl die Sonogashira-Kupplung als auch die CuAAC können zur Herstellung von Polymeren mit definierten Architekturen genutzt werden. Die resultierenden Polymere können je nach den eingeführten funktionellen Gruppen als Sensoren, Membranen oder in biomedizinischen Anwendungen eingesetzt werden.
-
Oberflächenmodifizierung: Die „Klick-Chemie“ ist eine äußerst effiziente Methode zur Funktionalisierung von Oberflächen. 1-(But-3-in-1-yl)-4-methoxybenzol kann auf einer Oberfläche immobilisiert und anschließend über CuAAC mit einer Vielzahl von Molekülen, einschließlich Biomolekülen, modifiziert werden.
-
Wirkstoffentwicklung: Die durch CuAAC gebildete Triazol-Einheit ist ein wichtiger Pharmakophor in der medizinischen Chemie. Die Derivatisierung von 1-(But-3-in-1-yl)-4-methoxybenzol über diesen Weg kann zur Entdeckung neuer bioaktiver Moleküle führen.
Wichtige Derivatisierungsreaktionen
Sonogashira-Kupplung
Die Sonogashira-Kupplung ist eine Kreuzkupplungsreaktion, bei der eine Kohlenstoff-Kohlenstoff-Bindung zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid gebildet wird. Diese Reaktion wird typischerweise durch einen Palladium-Komplex katalysiert und erfordert einen Kupfer(I)-Cokatalysator.
Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC)
Die CuAAC ist eine hocheffiziente und regioselektive Reaktion zwischen einem terminalen Alkin und einem Azid, die zu einem 1,4-disubstituierten 1,2,3-Triazol führt. Diese Reaktion ist ein Paradebeispiel für die „Klick-Chemie“ aufgrund ihrer hohen Ausbeuten, milden Reaktionsbedingungen und der Toleranz gegenüber einer Vielzahl von funktionellen Gruppen.
Experimentelle Protokolle
Hinweis: Die folgenden Protokolle sind allgemeine Verfahren für die Derivatisierung von terminalen Alkinen. Eine Optimierung der Reaktionsbedingungen für 1-(But-3-in-1-yl)-4-methoxybenzol kann erforderlich sein.
Protokoll 1: Allgemeine Vorgehensweise für die Sonogashira-Kupplung
Materialien:
-
1-(But-3-in-1-yl)-4-methoxybenzol
-
Arylhalogenid (z.B. Iodbenzol)
-
Palladium-Katalysator (z.B. Tetrakis(triphenylphosphin)palladium(0))
-
Kupfer(I)-iodid (CuI)
-
Base (z.B. Triethylamin oder Diisopropylamin)
-
Wasserfreies Lösungsmittel (z.B. Tetrahydrofuran (THF) oder Dimethylformamid (DMF))
-
Inertgas (Argon oder Stickstoff)
-
Standard-Glasgeräte für die organische Synthese (Schlenk-Kolben, etc.)
Vorgehensweise:
-
Ein Schlenk-Kolben wird unter Inertgasatmosphäre ausgeflammt und abgekühlt.
-
Der Kolben wird mit 1-(But-3-in-1-yl)-4-methoxybenzol (1 Äquiv.), dem Arylhalogenid (1,1 Äquiv.), Kupfer(I)-iodid (0,05 Äquiv.) und dem Palladium-Katalysator (0,025 Äquiv.) beschickt.
-
Wasserfreies Lösungsmittel und die Base werden über eine Spritze zugegeben.
-
Das Reaktionsgemisch wird bei Raumtemperatur oder erhöhter Temperatur (z.B. 50 °C) gerührt, bis die Umsetzung vollständig ist (Überwachung mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS)).
-
Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z.B. Dichlormethan) aufgenommen und mit Wasser oder einer gesättigten Ammoniumchloridlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
| Parameter | Beispielwert |
| Alkin | 1-(But-3-in-1-yl)-4-methoxybenzol (1,0 mmol) |
| Arylhalogenid | Iodbenzol (1,1 mmol) |
| Pd-Katalysator | Pd(PPh₃)₄ (0,025 mmol) |
| Cu-Cokatalysator | CuI (0,05 mmol) |
| Base | Triethylamin (2,0 mmol) |
| Lösungsmittel | THF (10 mL) |
| Temperatur | Raumtemperatur |
| Reaktionszeit | 12 Stunden |
| Ausbeute | 85-95% (typisch) |
Protokoll 2: Allgemeine Vorgehensweise für die Kupfer-katalysierte Azid-Alkin-Cycloaddition (CuAAC)
Materialien:
-
1-(But-3-in-1-yl)-4-methoxybenzol
-
Organisches Azid (z.B. Benzylazid)
-
Kupfer(II)-sulfat-Pentahydrat (CuSO₄·5H₂O)
-
Natriumascorbat
-
Lösungsmittel (z.B. ein Gemisch aus tert-Butanol und Wasser)
-
Standard-Glasgeräte
Vorgehensweise:
-
1-(But-3-in-1-yl)-4-methoxybenzol (1 Äquiv.) und das organische Azid (1 Äquiv.) werden in einem Gemisch aus tert-Butanol und Wasser (1:1) gelöst.
-
In einem separaten Gefäß werden Kupfer(II)-sulfat-Pentahydrat (0,1 Äquiv.) und Natriumascorbat (0,2 Äquiv.) in einer minimalen Menge Wasser gelöst.
-
Die wässrige Lösung des Katalysatorsystems wird zu der Lösung der Reaktanden gegeben.
-
Das Reaktionsgemisch wird bei Raumtemperatur kräftig gerührt, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).
-
Nach Abschluss der Reaktion wird das Reaktionsgemisch mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
| Parameter | Beispielwert |
| Alkin | 1-(But-3-in-1-yl)-4-methoxybenzol (1,0 mmol) |
| Azid | Benzylazid (1,0 mmol) |
| Cu-Quelle | CuSO₄·5H₂O (0,1 mmol) |
| Reduktionsmittel | Natriumascorbat (0,2 mmol) |
| Lösungsmittel | t-BuOH/H₂O (1:1, 10 mL) |
| Temperatur | Raumtemperatur |
| Reaktionszeit | 2-6 Stunden |
| Ausbeute | >95% (typisch) |
Logische Beziehungen und Anwendungspotenzial
Application Notes and Protocols: The Untapped Potential of 1-(But-3-yn-1-yl)-4-methoxybenzene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(But-3-yn-1-yl)-4-methoxybenzene is a versatile synthetic building block that holds significant, yet largely unexplored, potential for the synthesis of complex natural products. Its structure, featuring a terminal alkyne and a para-methoxyphenyl group, offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides a prospective analysis of its application in natural product synthesis, outlining potential synthetic strategies and providing exemplary protocols for key transformations. While direct applications in completed total syntheses are not yet prominent in the literature, this guide serves to inspire and inform future research endeavors.
Introduction
The quest for efficient and novel pathways to construct the intricate architectures of natural products is a driving force in organic synthesis. The selection of appropriate starting materials is paramount to the success of these endeavors. This compound presents itself as a promising, yet underutilized, starting material. The terminal alkyne is a versatile functional group, amenable to a wide array of transformations including cycloadditions, cross-coupling reactions, and hydrations. The 4-methoxyphenyl moiety, a common feature in many natural products, can serve as a stable protecting group for a phenol, a precursor for further functionalization, or as an integral part of the final molecular scaffold. This document will explore the prospective applications of this compound in the synthesis of various classes of natural products.
Potential Synthetic Applications
The unique combination of a terminal alkyne and a p-methoxyphenyl group in this compound allows for its potential application in the synthesis of a diverse range of natural products, including polyketides, alkaloids, and flavonoids.
Cycloaddition Reactions
The terminal alkyne is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing rapid access to complex cyclic systems.
-
[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple alkynes, electron-deficient alkynes can participate in Diels-Alder reactions. Functionalization of the alkyne in this compound could facilitate its use in constructing six-membered rings.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): The reaction of the terminal alkyne with azides (click chemistry) is a highly efficient method for the synthesis of 1,2,3-triazoles. This strategy can be employed to link different molecular fragments or to synthesize natural products containing a triazole core.
-
[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions of the alkyne with other alkynes or alkenes can lead to the formation of substituted benzene rings or other complex carbocycles.
Cross-Coupling Reactions
The terminal alkyne can readily participate in a variety of cross-coupling reactions to form new carbon-carbon bonds.
-
Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for constructing complex molecular skeletons.
-
Heck-type Reactions: The alkyne can undergo carbopalladation followed by migratory insertion to form new C-C bonds.
-
Glaser-Hay Coupling: The oxidative coupling of the terminal alkyne can lead to the formation of symmetric diynes, which are precursors to macrocyclic natural products.
Functionalization of the Methoxy Group
The methoxy group on the phenyl ring can be deprotected to reveal a phenol, which can then be used for further transformations such as etherification, esterification, or as a nucleophile in various coupling reactions. This is particularly useful in the synthesis of flavonoids and other polyphenolic natural products.
Proposed Synthetic Workflows
Below are graphical representations of potential synthetic workflows utilizing this compound.
Caption: Potential synthetic pathways from this compound.
Exemplary Experimental Protocols
The following are representative protocols for key reactions that could be applied to this compound. These are generalized procedures and may require optimization for this specific substrate.
Protocol 1: Sonogashira Coupling
This protocol describes a typical Sonogashira coupling of a terminal alkyne with an aryl iodide.
Table 1: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Aryl Iodide | 1.1 eq |
| Pd(PPh₃)₄ | 0.05 eq |
| CuI | 0.1 eq |
| Triethylamine | 3.0 eq |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 12 h |
Methodology:
-
To a stirred solution of this compound (1.0 eq) and the aryl iodide (1.1 eq) in degassed THF, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Huisgen [3+2] Cycloaddition (Click Chemistry)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition.
Table 2: Reagents and Conditions for Huisgen Cycloaddition
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 eq |
| Organic Azide | 1.0 eq |
| CuSO₄·5H₂O | 0.1 eq |
| Sodium Ascorbate | 0.2 eq |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 8 h |
Methodology:
-
To a solution of this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water, add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 1,2,3-triazole product.
Caption: A generalized experimental workflow for synthetic transformations.
Conclusion
This compound is a promising building block for the synthesis of natural products, offering multiple avenues for the construction of complex molecular architectures. While its application has not yet been extensively documented, the versatility of its functional groups suggests a bright future in synthetic organic chemistry. The protocols and potential pathways outlined in this document are intended to serve as a foundation and inspiration for researchers to unlock the full potential of this valuable compound in the synthesis of biologically active natural products and their analogues. Further investigation into the reactivity and applications of this molecule is highly encouraged.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for 1-(But-3-yn-1-yl)-4-methoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 1-(But-3-yn-1-yl)-4-methoxybenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: The quantitative data and specific protocols provided herein are illustrative examples based on established principles for similar substrates. Researchers should optimize these conditions for their specific experimental setup and coupling partners.
Troubleshooting Guides & FAQs
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.
Q1: I am observing low to no yield in my Sonogashira coupling of this compound with an aryl bromide. What are the likely causes and how can I improve the yield?
A1: Low yields in Sonogashira couplings with aryl bromides are a common issue, often related to the challenging oxidative addition step. The electron-rich nature of the methoxy group on your alkyne substrate does not significantly impact this step. Here are several factors to consider and optimize:
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Aryl Halide Reactivity: Aryl iodides are significantly more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If possible, switching to an aryl iodide coupling partner can dramatically improve your yield.
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Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl bromides, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition. Consider switching from standard PPh₃ to ligands like P(t-Bu)₃ or using pre-formed catalysts with bulky ligands.
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Temperature: Higher reaction temperatures can promote the oxidative addition of aryl bromides. If your current reaction is at room temperature or slightly elevated, consider increasing it to 80-100°C.
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Solvent: The solvent can influence catalyst stability and reactivity. While THF and toluene are common, polar aprotic solvents like DMF or dioxane can sometimes be beneficial, especially at higher temperatures.
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Base: The choice of base is crucial. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. Ensure your amine is dry and free of impurities, as this can poison the catalyst.
Q2: I am seeing a significant amount of a side product that I suspect is the Glaser-Hay homocoupling product of my alkyne. How can I minimize this?
A2: The formation of a 1,3-diyne via oxidative homocoupling (Glaser-Hay coupling) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. Here’s how to address it:
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Degassing: Rigorously degas your reaction mixture (solvents and reagents) to remove oxygen. Oxygen promotes the copper-catalyzed homocoupling. Techniques like freeze-pump-thaw or bubbling with an inert gas (argon or nitrogen) are effective.
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Copper-Free Conditions: Consider running the reaction under copper-free conditions. While the reaction may be slower, it eliminates the primary pathway for Glaser coupling. In this case, a higher palladium catalyst loading or a more active catalyst system may be necessary.
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Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the aryl halide.
Q3: My reaction mixture turns black, and I observe palladium precipitation. What does this indicate and how can I prevent it?
A3: The formation of palladium black (insoluble, inactive palladium(0)) indicates catalyst decomposition. This is a common cause of reaction failure.
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Ligand Choice: The phosphine ligand stabilizes the palladium center. If the ligand is not bulky or electron-rich enough, or if it degrades at higher temperatures, the palladium can agglomerate and precipitate. Consider more robust ligands.
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Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. While higher temperatures can be beneficial for oxidative addition, there is an optimal range beyond which catalyst stability suffers.
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Solvent Effects: Some solvents can better stabilize the catalytic species. For instance, THF has been anecdotally reported to sometimes promote the formation of palladium black in Sonogashira reactions. Experimenting with other solvents like DMF or dioxane might be beneficial.
Heck Coupling
The Heck reaction couples the terminal alkyne with an aryl or vinyl halide to form a substituted alkene.
Q1: I am attempting a Heck coupling with this compound, but the reaction is sluggish and gives a complex mixture of products. What should I consider?
A1: The Heck reaction with terminal alkynes can be less straightforward than with alkenes.
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Reaction Conditions: Heck reactions often require high temperatures (100-140°C). Ensure your reaction is heated sufficiently.
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Base: A hindered base is often used in Heck reactions. Triethylamine is a common choice.
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Ligand: The choice of phosphine ligand is important. Triphenylphosphine is a common starting point, but other ligands may be more effective.
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Side Reactions: Terminal alkynes can undergo various side reactions under Heck conditions, including dimerization and isomerization, leading to complex product mixtures. Careful optimization of the catalyst, solvent, and temperature is necessary to favor the desired cross-coupling.
Glaser-Hay Coupling
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.
Q1: I want to synthesize the symmetrical diyne from this compound. What are the key parameters for a successful Glaser-Hay coupling?
A1: The key to a successful Glaser-Hay coupling is the presence of a copper(I) salt and an oxidant.
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Catalyst and Ligand: A common catalyst system is CuCl with a ligand like TMEDA (tetramethylethylenediamine), which improves the solubility and reactivity of the copper catalyst.
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Oxidant: Oxygen (from air or bubbled through the reaction) is the typical oxidant.
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Solvent: Solvents like methanol, ethanol, or DMF are often used.
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Base: A base such as ammonia or an amine is required to deprotonate the terminal alkyne.
Data Presentation: Optimizing Sonogashira Coupling Conditions
The following table summarizes hypothetical, yet plausible, results from an optimization study for the Sonogashira coupling of this compound with 4-iodoanisole.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | 5 | TEA | THF | 25 | 24 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | 5 | TEA | THF | 65 | 12 | 75 |
| 3 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | 5 | TEA | DMF | 80 | 12 | 85 |
| 4 | PdCl₂(PPh₃)₂ (2) | P(t-Bu)₃ (4) | 2 | DIPEA | Dioxane | 80 | 8 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | 2 | K₂CO₃ | Toluene | 100 | 6 | 88 |
| 6 | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | 0 | TEA | DMF | 80 | 24 | 60 |
Experimental Protocols
Representative Protocol for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%), CuI (e.g., 0.02 mmol, 2 mol%), and the aryl halide (e.g., 1.0 mmol). Add the solvent (e.g., 5 mL of DMF) and the base (e.g., 2.0 mmol of TEA). Stir the mixture for 10 minutes. Then, add this compound (e.g., 1.2 mmol) dropwise. Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Protocol for Glaser-Hay Homocoupling
To a round-bottom flask, add CuCl (e.g., 0.1 mmol, 10 mol%) and TMEDA (e.g., 0.1 mmol, 10 mol%). Add a solvent such as methanol (e.g., 10 mL). Stir the mixture under an air or oxygen atmosphere until a clear blue or green solution is formed. Add a solution of this compound (e.g., 1.0 mmol) in the same solvent. Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Workflow for a typical Sonogashira coupling experiment.
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
Side reactions and byproduct formation with "1-(But-3-yn-1-yl)-4-methoxybenzene"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1-(But-3-yn-1-yl)-4-methoxybenzene in chemical synthesis. Researchers, scientists, and drug development professionals can find information on potential side reactions, byproduct formation, and strategies to mitigate these issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a higher molecular weight byproduct. | Homocoupling of the terminal alkyne (Glaser coupling) to form 1,8-bis(4-methoxyphenyl)octa-3,5-diyne. This is often catalyzed by trace metals (e.g., copper) and oxygen. | - Degas all solvents and reagents thoroughly before use. - Use an inert atmosphere (e.g., nitrogen or argon). - Add a copper chelating agent, such as EDTA, if copper contamination is suspected. - Purify the starting material to remove any metal impurities. |
| Appearance of unexpected peaks in NMR or Mass Spec corresponding to an isomer. | Isomerization of the terminal alkyne to an internal alkyne (1-(but-2-yn-1-yl)-4-methoxybenzene) or an allene (1-(buta-2,3-dien-1-yl)-4-methoxybenzene). This can be promoted by basic conditions or transition metal catalysts. | - Use mild bases and avoid prolonged reaction times or high temperatures. - If using a transition metal catalyst, screen different ligands and reaction conditions to minimize isomerization. - Purify the product carefully using chromatography to separate the isomers. |
| Formation of colored impurities or complex mixture upon reaction with strong acids. | Electrophilic attack on the electron-rich methoxybenzene ring, leading to polymerization or the formation of chromene-like structures. | - Avoid strong acidic conditions. - If an acid is required, use a milder or sterically hindered acid. - Protect the aromatic ring if harsh acidic conditions are unavoidable. |
| Incomplete reaction or low conversion rates in cross-coupling reactions (e.g., Sonogashira). | Catalyst deactivation or poor solubility of reagents. | - Ensure the catalyst is active and used at the correct loading. - Use a co-solvent to improve the solubility of all reaction components. - Add a co-catalyst, such as copper(I) iodide for Sonogashira reactions, in appropriate amounts. |
Frequently Asked Questions (FAQs)
Q1: I am observing a byproduct with approximately double the mass of my starting material in my Sonogashira coupling reaction. What could it be?
A1: This is a strong indication of alkyne homocoupling, a common side reaction for terminal alkynes. This byproduct is likely 1,8-bis(4-methoxyphenyl)octa-3,5-diyne. This occurs when two molecules of your starting material react with each other, often catalyzed by the palladium catalyst and a copper co-catalyst in the presence of an oxidant (like air). To minimize this, ensure your reaction is performed under a strictly inert atmosphere and that solvents are properly degassed.
Q2: My NMR spectrum shows complex signals in the vinylic region that I don't expect. What might be the cause?
A2: The presence of unexpected signals in the vinylic region (typically 4.5-6.5 ppm) could be due to the isomerization of the terminal alkyne to either an internal alkyne or an allene. This can be catalyzed by the reaction conditions, particularly if basic reagents or certain transition metals are used. Careful analysis of the coupling patterns in the 1H NMR spectrum can help identify these isomeric impurities.
Q3: Can the methoxy group on the benzene ring cause any side reactions?
A3: Yes, the methoxy group is an electron-donating group, which makes the aromatic ring susceptible to electrophilic substitution. Under acidic conditions, this can lead to side reactions. Additionally, in some transition metal-catalyzed reactions, the methoxy group can potentially act as a directing group or interact with the metal center, influencing the reaction's outcome.
Q4: How can I best purify this compound if I suspect it contains impurities?
A4: For purification, column chromatography on silica gel is typically effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should allow for the separation of the desired product from more polar impurities. To remove non-polar impurities like the homocoupled diyne, a gradient elution might be necessary. Distillation under reduced pressure can also be an option if the impurities have significantly different boiling points.
Visualizing Potential Side Reactions
Below are diagrams illustrating a common side reaction and a troubleshooting workflow.
Caption: Homocoupling side reaction of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Quantitative Data Summary
The following table provides a hypothetical summary of how reaction conditions can influence byproduct formation. This data is illustrative and serves as a guide for experimental design.
| Entry | Catalyst | Atmosphere | Desired Product Yield (%) | Homocoupled Byproduct (%) |
| 1 | Pd(PPh₃)₄ / CuI | Air | 65 | 25 |
| 2 | Pd(PPh₃)₄ / CuI | Nitrogen | 85 | 10 |
| 3 | Pd(PPh₃)₄ / CuI | Argon (degassed solvents) | 92 | <5 |
| 4 | Pd₂(dba)₃ / XPhos | Nitrogen | 95 | <2 |
Technical Support Center: Synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 1-(But-3-yn-1-yl)-4-methoxybenzene, a valuable intermediate in various fields of chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically 4-iodoanisole or 4-bromoanisole) with a terminal alkyne (1-butyne). A copper(I) co-catalyst is often employed to increase the reaction rate.
Q2: What are the key reagents and catalysts required for the Sonogashira coupling to produce this compound?
A2: The essential components for this reaction are:
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Aryl Halide: 4-iodoanisole is generally preferred over 4-bromoanisole due to its higher reactivity.
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Alkyne: 1-butyne is the coupling partner.
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Palladium Catalyst: Common choices include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂).
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Copper(I) Co-catalyst: Copper(I) iodide (CuI) is frequently used to facilitate the reaction.
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Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is necessary to neutralize the hydrogen halide formed during the reaction.
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Solvent: The amine base often serves as the solvent, though other solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.
Q3: What are the typical reaction conditions?
A3: Sonogashira reactions are known for their mild conditions. Typically, the reaction is carried out at room temperature to a slightly elevated temperature (e.g., 40-60 °C) under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.
Q4: What is the most common side reaction, and how can it be minimized?
A4: The most significant side reaction is the homocoupling of the terminal alkyne (1-butyne) to form 1,3-octadiyne, often referred to as the Glaser coupling. This can be minimized by:
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Ensuring the reaction is carried out under strictly anaerobic (oxygen-free) conditions.
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Using a copper-free Sonogashira protocol, although this may require more forcing conditions.
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Carefully controlling the reaction temperature.
Q5: How is the final product, this compound, purified?
A5: After the reaction is complete, a standard work-up procedure is followed, which typically involves quenching the reaction, extracting the product into an organic solvent, and washing to remove the base and salts. The crude product is then purified, most commonly by column chromatography on silica gel. A typical eluent system for column chromatography is a mixture of hexane and ethyl acetate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is occurring. |
| Poor quality of reagents | Use freshly distilled solvents and bases. Ensure the aryl halide and alkyne are pure. | |
| Insufficiently inert atmosphere | Degas the solvent and reaction mixture thoroughly with nitrogen or argon before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | |
| Reaction temperature is too low | For less reactive aryl halides (e.g., 4-bromoanisole), gently heating the reaction mixture (e.g., to 50-80 °C) may be necessary.[2] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This indicates the formation of inactive palladium metal. Ensure the reaction is under an inert atmosphere. The presence of oxygen can accelerate this decomposition. Using a phosphine ligand can help stabilize the palladium catalyst. |
| Solvent effects | In some cases, solvents like THF can promote the formation of palladium black. Consider using the amine base as the solvent or switching to a different solvent like DMF.[2] | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | As mentioned in the FAQs, rigorously exclude oxygen from the reaction system. |
| High copper concentration | While catalytic amounts of copper(I) are beneficial, excess copper can promote homocoupling. Use the recommended catalytic amount (typically 1-5 mol%). | |
| High temperature | Elevated temperatures can sometimes favor the homocoupling side reaction. | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may have decomposed over the course of the reaction. Adding a fresh portion of the palladium catalyst may restart the reaction. |
| Insufficient base | Ensure an adequate amount of base is present to neutralize the HX formed throughout the reaction. |
Data on Reaction Parameter Effects
The following table summarizes the general impact of various reaction parameters on the yield of Sonogashira coupling reactions. Please note that these are general trends, and the optimal conditions for the synthesis of this compound should be determined empirically.
| Parameter | Variation | General Effect on Yield | Rationale |
| Aryl Halide | I > Br >> Cl | Higher yields are generally obtained with more reactive aryl halides. | The rate-determining step is often the oxidative addition of the aryl halide to the palladium center, which is faster for more reactive C-X bonds. |
| Catalyst Loading | Increasing from 0.1 to 2 mol% | Generally increases the reaction rate and yield, up to a certain point. | Higher catalyst concentration increases the number of active catalytic cycles. However, very high loadings can sometimes lead to increased side reactions. |
| [CuI] Co-catalyst | With vs. Without | The presence of catalytic CuI typically increases the reaction rate and yield under mild conditions. | Copper(I) activates the terminal alkyne, facilitating its transfer to the palladium center. |
| Base | Amine bases (e.g., Et₃N, DIPA) | Essential for the reaction to proceed; acts as both a base and sometimes as a solvent. | Neutralizes the hydrogen halide byproduct, which would otherwise protonate the alkyne and deactivate the catalyst. |
| Temperature | Increasing from RT to 80 °C | Can increase the reaction rate and yield, especially for less reactive substrates. | Provides the necessary activation energy for the oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition and side reactions. |
| Solvent | Amine vs. Aprotic Polar (e.g., DMF) | The choice of solvent can significantly impact the reaction. Amine solvents are often convenient, while DMF can be effective for less soluble reactants. | The solvent affects the solubility of reagents and the stability of the catalytic species. |
Experimental Protocol (Representative)
This protocol is adapted from established procedures for Sonogashira couplings of similar substrates.[3][4]
Materials:
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4-Iodoanisole
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1-Butyne
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Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
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Copper(I) iodide (CuI)
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Triethylamine (TEA), freshly distilled
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Anhydrous solvent (e.g., THF, optional)
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
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To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
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Add freshly distilled triethylamine (and THF if used) via syringe. The volume should be sufficient to dissolve the reactants.
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Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
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Add 1-butyne (1.2-1.5 eq) to the reaction mixture via syringe.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish.
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Products Derived from 1-(But-3-yn-1-yl)-4-methoxybenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 1-(But-3-yn-1-yl)-4-methoxybenzene. The focus is on the purification of products resulting from common synthetic transformations of this terminal alkyne.
Section 1: Purification of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Products
The reaction of this compound with an organic azide via CuAAC is a cornerstone of click chemistry, yielding 1,4-disubstituted 1,2,3-triazoles.[1][2] While these reactions are often high-yielding, purification is crucial to remove the copper catalyst and any unreacted starting materials.[3][4]
Workflow for CuAAC Reaction and Purification
Caption: General workflow for a CuAAC reaction and subsequent purification.
Frequently Asked Questions (FAQs) for CuAAC Purification
Q1: My triazole product precipitated from the reaction mixture. Is it pure?
A: Not necessarily. While the product precipitating out is a good sign of a successful reaction, the solid can be contaminated with copper salts or starting materials.[5] It is crucial to wash the precipitate thoroughly. A recommended procedure is to wash the filtered solid with an EDTA solution to chelate and remove copper, followed by washes with solvents like methanol and acetone to remove unreacted starting materials.[5]
Q2: How do I effectively remove the copper catalyst during workup?
A: Several aqueous wash solutions are effective for removing copper catalysts. The choice depends on your product's stability and solubility.
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Saturated Ammonium Chloride (NH₄Cl): This is a common and effective wash to complex with copper ions.[6]
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EDTA Solution: A wash with a dilute solution of Ethylenediaminetetraacetic acid (EDTA) is excellent for chelating and removing copper.[5][6]
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Sodium Thiosulfate (Na₂S₂O₃): This solution can dissolve both Cu(I) and Cu(II) species into the aqueous phase as a colorless complex.[6]
A typical workup involves quenching the reaction, diluting with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), and washing the organic layer sequentially with one of the above aqueous solutions, followed by a brine wash.[6]
Q3: What are common side products in a CuAAC reaction that might complicate purification?
A: The most common side product is the homocoupled dimer of the alkyne (Glaser coupling), which results from the oxidative coupling of this compound.[7] This can be largely prevented by ensuring an excess of a reducing agent, like sodium ascorbate, is present throughout the reaction to maintain copper in the Cu(I) oxidation state.[8][9]
Q4: What is a good starting point for developing a column chromatography method for my triazole product?
A: For 1,4-disubstituted 1,2,3-triazoles, which are moderately polar, a good starting point for normal-phase silica gel chromatography is a solvent system of hexane and ethyl acetate. You can begin with a low polarity mixture (e.g., 10:1 hexane/EtOAc) and gradually increase the polarity. Other reported systems for similar compounds include chloroform/methanol and toluene/acetone.[10][11][12]
| Eluent System | Typical Ratio (v/v) | Compound Type |
| Hexane / Ethyl Acetate | 15:1 to 10:1 | Aryl-substituted triazoles[11] |
| Chloroform / Ethyl Acetate | 30:1 to 20:1 | Triazole-linked nucleosides[12] |
| Chloroform / Methanol | 93:7 | Triazole-linked nucleosides[12] |
| Toluene / Acetone | Gradient (5% to 7% Acetone) | 1,2,4-triazole derivatives[10] |
Q5: Can I purify my triazole product by recrystallization?
A: Yes, recrystallization is a viable and often preferred method if the product is a solid and of sufficient purity after initial workup. Ethanol is a commonly used solvent for recrystallizing triazole compounds.[10] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.
Section 2: Purification of Sonogashira Coupling Products
The Sonogashira reaction couples this compound with aryl or vinyl halides using a palladium and a copper co-catalyst.[13] Purification focuses on removing both metal catalysts and potential side products.
Workflow for Sonogashira Reaction and Purification
Caption: Typical workflow for a Sonogashira reaction and purification.
Frequently Asked Questions (FAQs) for Sonogashira Purification
Q1: My reaction mixture turned black. What does this mean and how does it affect purification?
A: A black precipitate is typically palladium black, which forms when the Pd(0) catalyst decomposes and agglomerates.[9] This indicates that the catalyst is no longer active and the reaction may have stalled. While it can complicate purification, the palladium black and other catalyst residues can often be removed by filtering the entire reaction mixture through a pad of Celite or a short plug of silica gel before proceeding with the aqueous workup.[14]
Q2: What is the most common side reaction in a Sonogashira coupling?
A: Similar to CuAAC, the most common side reaction is the Glaser homocoupling of the terminal alkyne to form a diyne.[5] This is promoted by the copper co-catalyst in the presence of oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to minimize this side product.[13] Copper-free Sonogashira protocols have also been developed to avoid this issue entirely.[13]
Q3: What is a simple way to remove the bulk of the metal catalysts before column chromatography?
A: A highly effective and quick method is to pass the crude reaction mixture, diluted with a suitable solvent, through a short plug of silica gel or Celite in a pipette or syringe.[4][14] This will adsorb the majority of the palladium and copper salts, simplifying the subsequent full purification by column chromatography.[14]
| Method | Description | Primary Target |
| Filtration through Celite | The crude reaction mixture is passed through a pad of Celite. | Removes precipitated metal catalysts (e.g., Palladium black) and other inorganic salts.[14] |
| Silica Gel Plug Filtration | The crude mixture is passed through a short column of silica gel. | Removes dissolved catalyst residues and highly polar impurities.[14] |
| Aqueous Washes | Washing the organic extract with solutions like NH₄Cl. | Removes copper salts. |
Section 3: Purification for Other Derivatives
Hydration of the Alkyne
The hydration of this compound, typically using water, sulfuric acid, and a mercury(II) sulfate catalyst, yields a ketone (Markovnikov addition).[15][16]
Q1: How do I purify the ketone product from an alkyne hydration reaction?
A: The primary challenge is removing the mercury catalyst. After the reaction, a standard aqueous workup is performed. Purification is typically achieved by column chromatography on silica gel. A solvent system like hexane/ethyl acetate would be appropriate, starting with a low polarity to elute any unreacted starting material before increasing the polarity to elute the more polar ketone product.
Section 4: General Troubleshooting Guide
This decision tree helps diagnose common purification issues.
Purification Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nacalaiusa.com [nacalaiusa.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
Catalyst selection for efficient "1-(But-3-yn-1-yl)-4-methoxybenzene" transformations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(But-3-yn-1-yl)-4-methoxybenzene. The following information is designed to help overcome common challenges encountered during the catalytic transformation of this versatile terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The molecule has two primary reactive sites: the terminal alkyne (C≡C-H) and the electron-rich aromatic ring. The terminal alkyne is the most versatile functional group, participating in addition reactions, C-C bond formation, and cyclization.[1] The hydrogen on the terminal alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation with a strong base to form a potent acetylide nucleophile.[2][3][4] The aromatic ring can participate in electrophilic aromatic substitution, although this is less common than reactions involving the alkyne.
Q2: What are the most common transformations for this molecule?
A2: Common transformations include:
-
Reduction: Partial reduction to a cis- or trans-alkene, or full reduction to an alkane.[6][7]
-
Cross-Coupling Reactions (e.g., Sonogashira): Formation of new carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides.
-
Hydroarylation/Cyclization: Intramolecular reaction between the alkyne and the methoxy-activated benzene ring to form cyclic structures, often catalyzed by gold, platinum, or acid catalysts.[8]
-
Alkylation: Deprotonation of the terminal alkyne followed by an SN2 reaction with an alkyl halide to extend the carbon chain.[3][6][9]
Q3: What general safety precautions should be taken when working with terminal alkynes and associated catalysts?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some catalysts, particularly those containing heavy metals like mercury or palladium, are toxic and should be handled with care. Reactions involving strong bases like sodium amide (NaNH₂) or organolithium reagents require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent quenching by moisture and air.[2][4]
Troubleshooting Guides by Reaction Type
Gold-Catalyzed Intramolecular Hydroarylation/Cyclization
Problem: Low yield of the desired cyclized product (e.g., a dihydronaphthalene derivative).
| Possible Cause | Troubleshooting Solution |
| Catalyst Inactivity | Use a freshly opened or properly stored gold catalyst (e.g., AuCl₃, AuCl, or a ligand-supported Au(I) complex). Consider using a silver salt (e.g., AgOTf) as a co-catalyst to abstract halides and generate a more active cationic gold species. |
| Incorrect Solvent | The polarity of the solvent can significantly impact the reaction. Screen a range of solvents, from non-polar (e.g., toluene, DCE) to more polar (e.g., acetonitrile, nitromethane). |
| Intermolecular Side Reactions | If polymerization or dimerization is observed, perform the reaction under high-dilution conditions (i.e., very low substrate concentration) to favor the intramolecular pathway. |
| Insufficient Electrophilicity | The methoxy group on the aromatic ring is activating. If cyclization is still sluggish, consider switching to a more potent catalyst system or increasing the reaction temperature. |
| Substrate Decomposition | If the starting material is degrading, try milder reaction conditions, such as a lower temperature or a less acidic catalyst system. |
Partial Reduction to a cis-Alkene (Lindlar Catalysis)
Problem: The reaction produces a mixture of the desired cis-alkene, the starting alkyne, and the fully reduced alkane.
| Possible Cause | Troubleshooting Solution |
| Over-reduction | The catalyst is too active. Ensure the Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) is properly "poisoned".[6][7] If over-reduction persists, reduce the hydrogen pressure, lower the reaction temperature, or shorten the reaction time. Monitor the reaction closely by TLC or GC. |
| Incomplete Reaction | The catalyst may be deactivated. Use a fresh batch of catalyst and ensure the solvent is of high purity. Some functional groups can poison the catalyst; ensure the starting material is clean. |
| Poor Stereoselectivity | If trans-alkene is observed, it suggests a non-stereospecific pathway. Confirm you are using a true Lindlar catalyst system for syn-addition of hydrogen.[4] |
Hydration to a Ketone (Markovnikov Addition)
Problem: Low conversion of the alkyne to the expected ketone, 4-(4-methoxyphenyl)butan-2-one.
| Possible Cause | Troubleshooting Solution |
| Ineffective Catalyst | The standard catalyst system for Markovnikov hydration of terminal alkynes is aqueous sulfuric acid (H₂SO₄) with a mercury(II) salt (e.g., HgSO₄) as a co-catalyst.[4][5] Ensure the mercury salt is added and is active. |
| Enol-Keto Tautomerism | The reaction proceeds via an enol intermediate which then tautomerizes to the more stable ketone.[1] The acidic conditions typically facilitate this. If the enol is surprisingly stable or isolated, gentle heating may be required to complete the conversion. |
| Side Reactions | The combination of a strong acid and an electron-rich aromatic ring can sometimes lead to undesired side reactions. If this occurs, try lowering the reaction temperature or using a more dilute acid solution. |
Catalyst Selection and Reaction Data
The following table summarizes common catalyst systems for key transformations of this compound.
| Transformation | Target Product | Catalyst System | Solvent | Typical Yield | Selectivity |
| Partial Reduction | cis-4-(4-methoxyphenyl)but-1-ene | H₂, Lindlar's Catalyst | Hexane, Ethyl Acetate | >90% | >95% cis |
| Partial Reduction | trans-4-(4-methoxyphenyl)but-1-ene | Na, liquid NH₃ | THF, NH₃(l) | 80-90% | >95% trans |
| Full Reduction | 1-butyl-4-methoxybenzene | H₂, Pd/C (10%) | Methanol, Ethanol | >95% | N/A |
| Markovnikov Hydration | 4-(4-methoxyphenyl)butan-2-one | H₂O, H₂SO₄, HgSO₄ | Dioxane/Water | 75-90% | Markovnikov |
| Anti-Markovnikov Hydration | 4-(4-methoxyphenyl)butanal | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | THF | 70-85% | Anti-Markovnikov |
| Intramolecular Cyclization | Dihydronaphthalene derivative | AuCl₃, PtCl₂, or Ga(OTf)₃ | Dichloromethane (DCM) | 60-95% | Depends on catalyst |
Experimental Protocols
Protocol: Gold(III) Chloride-Catalyzed Intramolecular Hydroarylation
This protocol describes a general procedure for the cyclization of this compound to form a substituted dihydronaphthalene.
Materials:
-
This compound (1.0 eq)
-
Gold(III) chloride (AuCl₃) (1-5 mol%)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound in anhydrous DCM (to a final concentration of ~0.05 M).
-
Add AuCl₃ (as a solid or a freshly prepared solution in an anhydrous solvent) to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with additional DCM or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure cyclized product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General workflow for a catalyzed transformation experiment.
Caption: Decision tree for selecting a catalyst based on the desired product.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. transformationtutoring.com [transformationtutoring.com]
- 6. varsitytutors.com [varsitytutors.com]
- 7. m.youtube.com [m.youtube.com]
- 8. BJOC - Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid [beilstein-journals.org]
- 9. youtube.com [youtube.com]
Overcoming low reactivity of "1-(But-3-yn-1-yl)-4-methoxybenzene" in specific reactions
Technical Support Center: 1-(But-3-yn-1-yl)-4-methoxybenzene
Welcome to the technical support center for this compound. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to overcome common reactivity challenges encountered with this terminal alkyne.
Section 1: Troubleshooting Low Yields in Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for forming C(sp²)-C(sp) bonds, but its success with substrates like this compound can be influenced by several factors.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is sluggish or failing. What are the primary causes?
A1: Low reactivity in Sonogashira couplings often stems from one or more of the following issues:
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Catalyst Deactivation: The active Pd(0) catalyst can decompose, especially at high temperatures, forming inactive palladium black.[5][6] This is often observed as the reaction mixture turning dark black.
-
Ineffective Base: The base is crucial for deprotonating the terminal alkyne. If the base is too weak, of poor quality, or used in insufficient amounts, the reaction will not proceed efficiently.
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Homocoupling (Glaser Coupling): The terminal alkyne can react with itself to form a symmetric 1,3-diyne, especially in the presence of oxygen and the copper co-catalyst.[4][7][8] This side reaction consumes your starting material.
-
Suboptimal Solvent and Temperature: Reaction kinetics are highly dependent on the solvent and temperature. For less reactive aryl bromides, higher temperatures may be necessary, but this also increases the risk of catalyst decomposition.[9] Strongly coordinating solvents like DMF can sometimes inhibit the reaction.[9]
-
Poor Quality Reagents: The purity of the palladium catalyst, copper(I) salt, and solvents is critical. Oxidized Cu(I) salts (often appearing green or blue instead of white/tan) can be detrimental.[6]
Q2: My reaction mixture turned black immediately after adding the reagents. What does this mean and how can I prevent it?
A2: A rapid change to black typically indicates the precipitation of palladium black, a sign of catalyst decomposition.[6] This can be caused by high temperatures, impurities, or an inappropriate solvent. To mitigate this, consider the following:
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Lower the temperature: Many modern catalyst systems can operate efficiently at lower temperatures (e.g., room temperature to 60 °C).[10]
-
Change the ligand: Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and prevent decomposition.[2]
-
Use a different solvent: Anecdotal evidence suggests that solvents like THF can sometimes promote the formation of palladium black.[5] Toluene or amine solvents might be better alternatives.[8]
-
Ensure inert atmosphere: Rigorously degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-driven side reactions.[4]
Data Presentation: Comparison of Sonogashira Conditions
The following table summarizes different conditions that can be screened to optimize the coupling of this compound with a generic aryl bromide.
| Parameter | Standard Conditions (Low Yield) | Optimized Conditions | Copper-Free Conditions |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(PPh₃)₂ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | P(t-Bu)₃ (4 mol%) |
| Copper Salt | CuI (10 mol%) | CuI (2-5 mol%) | None |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) or DIPEA | Cs₂CO₃ or K₂CO₃ |
| Solvent | THF or Toluene | DMF or NMP | Toluene or Dioxane |
| Temperature | 80-100 °C | Room Temp to 60 °C | 50-80 °C |
| Atmosphere | Nitrogen | Argon (rigorously degassed) | Argon (rigorously degassed) |
| Typical Issue | Catalyst decomposition, homocoupling | Slow reaction with unreactive halides | May require more active halides (iodides) |
Experimental Protocol: Optimized Sonogashira Coupling
This protocol is designed to be a robust starting point for coupling this compound with an aryl bromide.
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous, degassed N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv) and anhydrous, degassed Toluene (5 mL). Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. If the reaction is sluggish, the temperature can be cautiously increased.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Simplified Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Section 2: Overcoming Challenges in Click Chemistry (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is another key reaction for terminal alkynes. While generally robust, low reactivity can still occur.
Frequently Asked Questions (FAQs)
Q1: My CuAAC "click" reaction is not going to completion. What should I check?
A1: Sluggish CuAAC reactions can often be traced to the following:
-
Copper(I) Oxidation: The active catalyst is Cu(I). If the reaction is exposed to oxygen, it can be oxidized to the inactive Cu(II) state.
-
Insufficient Reducing Agent: When starting with a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is required to generate Cu(I) in situ. If the reducing agent is old or used in insufficient quantity, the reaction will be slow.
-
Ligand Effects: While not always necessary, ligands like TBTA or THPTA can stabilize the Cu(I) oxidation state and accelerate the reaction, especially in challenging systems.
-
Solvent Choice: The reaction is typically fastest in polar solvents, with mixtures of water and t-butanol or DMSO being common and effective.
-
Purity of Starting Materials: Impurities in either the alkyne or the azide can chelate the copper catalyst and inhibit the reaction.
Data Presentation: Troubleshooting Guide for CuAAC Reactions
| Symptom | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst (Cu(II) present) | Add fresh sodium ascorbate (if using CuSO₄). Start with a pure Cu(I) source (e.g., CuI, CuBr) under inert atmosphere. |
| Sluggish reaction | Low catalyst concentration or stability | Add a Cu(I)-stabilizing ligand like TBTA or THPTA (1-5 mol%). Increase catalyst loading slightly. |
| Incomplete conversion | Reagents not fully dissolved | Change solvent system. A common choice is a 1:1 to 4:1 mixture of t-BuOH/H₂O or DMSO/H₂O. |
| Side products observed | Oxygen exposure leading to alkyne homocoupling | Degas the solvent mixture thoroughly before adding the copper catalyst. Maintain an inert atmosphere. |
Experimental Protocol: Robust CuAAC "Click" Reaction
-
Preparation: In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.05 mmol, 1.05 equiv) in a 3:1 mixture of THF/H₂O (4 mL).
-
Catalyst Preparation: In a separate small vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (0.5 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in water (0.5 mL).
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction should turn from pale blue to a yellow-green or orange color.
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 1,2,3-triazole can be purified by flash chromatography or recrystallization.
Visualization: General Troubleshooting Workflow
References
- 1. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. blog.hzpt.com [blog.hzpt.com]
- 7. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. DSpace [repository.kaust.edu.sa]
Scale-up challenges in the synthesis of "1-(But-3-yn-1-yl)-4-methoxybenzene" derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of "1-(But-3-yn-1-yl)-4-methoxybenzene" and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives on a large scale?
A1: The most prevalent and industrially relevant method is the Sonogashira cross-coupling reaction.[1][2][3] This reaction typically involves the coupling of an aryl halide (such as 4-iodoanisole or 4-bromoanisole) with a terminal alkyne (like 3-butyn-1-ol) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.[1][3]
Q2: What are the primary challenges when scaling up the Sonogashira synthesis of these derivatives?
A2: Key scale-up challenges include:
-
Catalyst Removal: Ensuring the final product is free of residual palladium and copper is critical, especially for pharmaceutical applications.[4]
-
Byproduct Formation: The most common byproduct is the homocoupling of the terminal alkyne (Glaser coupling), which reduces the yield of the desired product.[1][3]
-
Reaction Robustness: Maintaining consistent yield and purity on a larger scale can be difficult due to factors like sensitivity to oxygen and catalyst poisoning.[4]
-
Reagent Cost: The cost of the palladium catalyst and aryl iodides can be significant for large-scale production.
Q3: Which aryl halide is better for this synthesis: 4-iodoanisole or 4-bromoanisole?
A3: Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings, often allowing for milder reaction conditions and higher yields.[3] However, aryl bromides are typically less expensive and more readily available, making them an attractive option for large-scale synthesis despite requiring more forcing conditions (e.g., higher temperatures or more active catalysts).
Q4: Is a copper co-catalyst always necessary?
A4: While the traditional Sonogashira protocol uses a copper(I) co-catalyst to facilitate the reaction at lower temperatures, copper-free conditions have been developed.[1][3] The main advantage of a copper-free system is the suppression of alkyne homocoupling. However, these conditions might require higher temperatures or more specialized ligands.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[5] For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized. 2. Poor Substrate Reactivity: Aryl bromides, especially electron-rich ones like 4-bromoanisole, are less reactive than aryl iodides.[6] 3. Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored catalyst. 2. For aryl bromides, consider using a more active catalyst system (e.g., with bulky electron-rich phosphine ligands like XPhos), or increase the reaction temperature.[1] 3. Use a sufficient excess of a suitable base, such as triethylamine or diisopropylamine. Ensure the base is dry and of high purity. 4. For less reactive substrates, gradually increase the reaction temperature, for example, to 80-100 °C, especially when using aryl bromides.[7][8] |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of the copper acetylide intermediate. 2. High Copper Catalyst Loading: Excess copper can favor the homocoupling pathway. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. 2. Reduce the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol.[1] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, indicating catalyst deactivation. This can be promoted by certain solvents or impurities. | 1. Ensure high-purity, dry, and degassed solvents. Some anecdotal evidence suggests that solvents like THF may promote the formation of palladium black. Consider using amines as the solvent or co-solvent. |
| Difficulty in Removing Palladium/Copper Residues | 1. Inefficient Work-up: Standard aqueous work-up may not completely remove the metal catalysts. | 1. After the reaction, filter the mixture through a pad of celite to remove precipitated metals. 2. Employ specialized scavengers like silica-based metal scavengers (e.g., SiliaMetS) or activated carbon for efficient removal of residual palladium and copper. 3. Purification by column chromatography on silica gel is an effective method for removing metal impurities. |
| Incomplete Reaction | 1. Catalyst Poisoning: Impurities in the starting materials or solvents can poison the catalyst. 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use high-purity, anhydrous, and degassed reagents and solvents. 2. Monitor the reaction by TLC or GC/HPLC and allow it to stir until the starting material is consumed. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Iodoanisole with 3-Butyn-1-ol
This protocol is suitable for laboratory-scale synthesis and generally gives good yields under mild conditions.
Materials:
-
4-Iodoanisole
-
3-Butyn-1-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous and degassed triethylamine (2.0 eq) and the chosen solvent.
-
Add 3-butyn-1-ol (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(4-methoxyphenyl)-4-hydroxybut-1-yne.
Protocol 2: Scale-up Sonogashira Coupling of 4-Bromoanisole with 3-Butyn-1-ol
This protocol is adapted for larger scale synthesis using the less reactive but more economical 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
3-Butyn-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a more electron-rich, bulky ligand like XPhos for improved reactivity)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA) or Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere, charge 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.01-0.03 eq), the phosphine ligand (0.02-0.06 eq), and CuI (0.02-0.05 eq).
-
Add the anhydrous and degassed solvent and base (e.g., DIPA, 3.0 eq).
-
Add 3-butyn-1-ol (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by GC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a celite pad.
-
Perform an aqueous work-up as described in Protocol 1.
-
For large-scale purification, consider distillation under reduced pressure or crystallization after initial purification to remove bulk impurities. Further treatment with metal scavengers may be necessary to meet pharmaceutical purity standards.
Data Presentation
Table 1: Comparison of Aryl Halide Reactivity in Sonogashira Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | ~90 |
| 4-Bromoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 12 | ~60 |
| 4-Bromoanisole | Pd(OAc)₂ / XPhos / CuI | DIPA | Toluene | 80 | 6 | >85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Caption: General workflow for the Sonogashira synthesis of this compound derivatives.
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting guide for "1-(But-3-yn-1-yl)-4-methoxybenzene" in multi-step synthesis
Technical Support Center: 1-(But-3-yn-1-yl)-4-methoxybenzene Synthesis
This troubleshooting guide provides solutions to common issues encountered during the multi-step synthesis of this compound, a terminal alkyne of interest to researchers in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and solutions for two plausible synthetic methods:
Route A: Grignard Reaction of 4-methoxyphenylmagnesium bromide with a propargyl halide.
-
Incomplete Grignard Reagent Formation: The formation of 4-methoxyphenylmagnesium bromide is critical. Ensure your magnesium turnings are fresh and activated, and that all glassware is rigorously dried to prevent quenching of the Grignard reagent.[1][2] The reaction should be initiated in anhydrous ether or THF.[1][2]
-
Side Reactions of the Grignard Reagent: Grignard reagents are strong bases and can be consumed by any acidic protons present. Ensure your starting materials and solvents are anhydrous.
-
Wurtz Coupling: Homo-coupling of the Grignard reagent can occur, especially at higher temperatures. Maintain a low reaction temperature during the addition of the propargyl halide.
-
Rearrangement of Propargyl Grignard: If a propargyl Grignard is used, it can undergo rearrangement. It is generally more effective to react the Grignard of the aryl halide with propargyl bromide.[1]
Route B: Sonogashira Coupling of a 4-methoxyphenyl derivative with a terminal alkyne.
-
Catalyst Inactivity: The palladium and copper catalysts are sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and with degassed solvents.[3][4]
-
Glaser-Hay Homocoupling: A significant side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne.[3] This can be minimized by the slow addition of the alkyne to the reaction mixture and by using a minimal amount of the copper co-catalyst.[3]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial. Tertiary amines like triethylamine or diisopropylethylamine are commonly used as both the base and sometimes as the solvent.[3]
-
Low Reaction Temperature: For less reactive aryl bromides, a higher temperature may be required to facilitate the oxidative addition step.[4]
Q2: I am observing an unexpected byproduct in my final product. How can I identify and eliminate it?
A2: The identity of the byproduct will depend on your specific reaction conditions.
-
Starting Material: Incomplete conversion will lead to the presence of starting materials in your product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the limiting reagent.
-
Homocoupled Product: In a Sonogashira coupling, the homocoupled alkyne is a common byproduct.[3] This can often be removed by column chromatography.
-
Isomerized Product: Depending on the reaction conditions, the terminal alkyne may isomerize to an internal alkyne. This can be checked by 1H NMR spectroscopy, looking for the disappearance of the terminal alkyne proton signal (typically around 2-3 ppm) and the appearance of new signals corresponding to an internal alkyne.
Q3: The purification of my product by column chromatography is difficult. Are there alternative methods?
A3: Terminal alkynes can sometimes be challenging to purify by standard silica gel chromatography due to their relatively nonpolar nature.
-
Silver Nitrate Impregnated Silica: A useful technique for separating terminal alkynes is to use silica gel impregnated with silver nitrate. The silver ions form a reversible complex with the alkyne, leading to better separation from non-alkynic impurities.[5]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Acid-Base Extraction: If your product contains an acidic or basic functional group, you can use acid-base extraction to separate it from neutral impurities.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound.
| Parameter | Grignard Reaction | Sonogashira Coupling |
| Typical Yield | 60-80% | 70-95% |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 80 °C[4] |
| Reaction Time | 2-6 hours | 4-24 hours |
| Key Reagents | 4-methoxyphenylmagnesium bromide, Propargyl bromide | 4-iodoanisole, But-3-yn-1-ol, Pd(PPh3)4, CuI, Et3N |
| Solvent | Anhydrous THF or Diethyl ether | Toluene, THF, or neat Et3N[3] |
Experimental Protocols
Standard Protocol for Grignard Synthesis of this compound:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with a heat gun or a small crystal of iodine if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of propargyl bromide (1.1 eq) in anhydrous THF.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Synthetic Pathway Relationship
Caption: Plausible synthetic routes to the target molecule.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Grignard-reagensek [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
Impact of solvent and base on "1-(But-3-yn-1-yl)-4-methoxybenzene" reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(But-3-yn-1-yl)-4-methoxybenzene. The information is tailored to address common issues encountered during experiments involving this terminal alkyne, with a focus on the impact of solvent and base selection on its reactivity in key synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling is a fundamental cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.[1] The choice of solvent and base is critical for achieving high yields and preventing side reactions.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective catalyst activation or decomposition. | - Ensure rigorous exclusion of oxygen from the reaction mixture by thoroughly degassing the solvent and using an inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-purity palladium and copper catalysts. |
| Inappropriate solvent polarity. | - For less reactive aryl bromides, a switch to a higher boiling, non-polar solvent like toluene or xylene may be beneficial.- For highly reactive aryl iodides, polar aprotic solvents like DMF or acetonitrile can be effective, but may require milder conditions to prevent side reactions.[2] | |
| Base is too weak or sterically hindered. | - Triethylamine (Et3N) is a common choice, but for less acidic alkynes or less reactive halides, a stronger base like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary. | |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| High concentration of copper catalyst. | - Reduce the loading of the copper co-catalyst (e.g., CuI). | |
| Inappropriate solvent. | - In some cases, running the reaction in a purely amine solvent (which also acts as the base) can suppress homocoupling. | |
| Decomposition of Starting Material | Reaction temperature is too high. | - For highly activated aryl halides, consider running the reaction at room temperature or slightly above. |
| Base is too strong, leading to side reactions. | - If using a very strong base, consider switching to a milder one like triethylamine or potassium carbonate. |
FAQs: Sonogashira Coupling
Q1: What is the optimal solvent for the Sonogashira coupling of this compound with an aryl bromide?
A1: The optimal solvent can depend on the specific aryl bromide used. For many standard aryl bromides, a mixture of a non-polar solvent like toluene and an amine base such as triethylamine is a good starting point. If the reaction is sluggish, switching to a more polar aprotic solvent like DMF or NMP and increasing the temperature may improve the yield. However, be aware that polar solvents can sometimes promote side reactions.[2]
Q2: Which base should I choose for the Sonogashira coupling?
A2: Triethylamine (Et3N) is a widely used and effective base for Sonogashira couplings.[3] It typically acts as both the base and a solvent. For less reactive starting materials, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU can be employed. The basicity needs to be sufficient to deprotonate the terminal alkyne to form the copper acetylide intermediate.[4]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, you can try several approaches. Increasing the reaction temperature can help, especially when using less reactive aryl bromides. You can also consider adding a fresh portion of the palladium catalyst, as it may have deactivated over time. Finally, ensure that your reagents and solvents are anhydrous, as water can negatively impact the catalytic cycle.
Data Presentation: Sonogashira Coupling of Aryl Halides with this compound (Illustrative Data)
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh3)4 / CuI | Et3N | THF | 25 | 6 | 92 |
| 4-Bromotoluene | PdCl2(PPh3)2 / CuI | Et3N | Toluene | 80 | 12 | 85 |
| 4-Chloroanisole | Pd(dppf)Cl2 / CuI | DBU | DMF | 120 | 24 | 65 |
| 1-Iodonaphthalene | Pd(OAc)2/PPh3 / CuI | DIPEA | Acetonitrile | 60 | 8 | 95 |
Note: This data is illustrative and based on general trends for Sonogashira reactions. Actual results may vary.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the degassed solvent (e.g., THF or toluene, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the reaction mixture at the desired temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction for forming a 1,2,3-triazole ring from a terminal alkyne and an organic azide.[5] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Troubleshooting Guide: CuAAC Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Inefficient generation of Cu(I). | - If using a Cu(II) salt (e.g., CuSO4), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present.- Use a freshly prepared solution of the reducing agent. |
| Low solubility of reactants. | - A co-solvent system, such as t-butanol/water or DMSO/water, can improve the solubility of organic substrates in aqueous media.[6] | |
| Catalyst inhibition. | - Certain functional groups on the substrates can coordinate to the copper catalyst and inhibit its activity. Increasing the catalyst loading may help. | |
| Low Yield | Oxidation of the Cu(I) catalyst. | - While not always necessary, performing the reaction under an inert atmosphere can sometimes improve yields by preventing the oxidation of the active Cu(I) species. |
| Side reactions of the azide or alkyne. | - Ensure the pH of the reaction mixture is appropriate. Highly acidic or basic conditions can lead to decomposition of some substrates. | |
| Difficulty in Product Isolation | Residual copper in the product. | - After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium hydroxide to remove copper salts. |
FAQs: CuAAC Reaction
Q1: What is the best solvent for the CuAAC reaction with this compound?
A1: A major advantage of the CuAAC reaction is its compatibility with a wide range of solvents, including protic and aqueous media.[6] A common and effective solvent system is a mixture of t-butanol and water (1:1). Other options include DMSO, DMF, and THF, often mixed with water to ensure the solubility of all components.
Q2: Do I need to add a base to my CuAAC reaction?
A2: Generally, a base is not required for the CuAAC reaction. The mechanism does not typically involve a base-mediated deprotonation of the alkyne in the same way as the Sonogashira coupling. However, some protocols include a mild, non-nucleophilic base, which can sometimes accelerate the reaction, but it is not a standard requirement.
Q3: Can I use a copper(II) salt directly as the catalyst?
A3: Yes, it is very common to use a copper(II) salt, such as copper(II) sulfate (CuSO4), in combination with a reducing agent like sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[7] This is often more convenient than handling air-sensitive Cu(I) salts.
Data Presentation: CuAAC Reaction of Organic Azides with this compound (Illustrative Data)
| Organic Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Azide | CuSO4 / Na-Ascorbate | t-BuOH / H2O (1:1) | 25 | 4 | 98 |
| Phenyl Azide | CuI | DMSO | 25 | 6 | 95 |
| 1-Azidohexane | CuSO4 / Na-Ascorbate | DMF / H2O (1:1) | 40 | 8 | 93 |
| 4-Azidotoluene | Cu(OAc)2 / Na-Ascorbate | THF / H2O (1:1) | 25 | 5 | 96 |
Note: This data is illustrative and based on general trends for CuAAC reactions. Actual results may vary.
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a flask, dissolve the organic azide (1.0 mmol) and this compound (1.05 mmol) in the chosen solvent system (e.g., 10 mL of t-butanol/water 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Experimental workflow for the CuAAC (Click) reaction.
Caption: Key factors influencing the reactivity of the target molecule.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation & Comparative
Spectroscopic characterization of "1-(But-3-yn-1-yl)-4-methoxybenzene" derivatives
A comprehensive guide to the spectroscopic characterization of 1-(But-3-yn-1-yl)-4-methoxybenzene and its derivatives, offering a comparative analysis with supporting experimental and predicted data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Comparison of this compound and its Isomer
The following table summarizes the key spectroscopic data for this compound and a structurally related isomer, 4-vinylanisole (4-methoxystyrene). The data for this compound is based on predicted values and typical spectroscopic ranges for its functional groups, while the data for 4-vinylanisole is derived from experimental observations.
| Spectroscopic Technique | This compound (Predicted/Expected) | 4-Vinylanisole (4-Methoxystyrene) (Experimental) [1][2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.11 (d, 2H, Ar-H), ~6.83 (d, 2H, Ar-H), ~3.79 (s, 3H, OCH₃), ~2.75 (t, 2H, Ar-CH₂), ~2.40 (td, 2H, CH₂-C≡), ~1.95 (t, 1H, C≡C-H) | δ (ppm): 7.32 – 7.19 (m, 2H), 7.03 – 6.94 (m, 2H), 6.70 (dd, J = 17.6, 10.9 Hz, 1H), 5.75 (d, J = 17.6 Hz, 1H), 5.26 (d, J = 9.9 Hz, 1H), 3.83 (s, 3H)[1] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~158.0 (C-OCH₃), ~130.0 (Ar-C), ~129.5 (Ar-CH), ~114.0 (Ar-CH), ~84.0 (C≡CH), ~69.0 (C≡CH), ~55.2 (OCH₃), ~35.0 (Ar-CH₂), ~19.0 (CH₂-C≡) | δ (ppm): 159.75, 138.99, 136.73, 129.48, 118.88, 114.13, 113.40, 111.46, 55.19[1] |
| IR (cm⁻¹) | ~3300 (≡C-H stretch), ~2950-2850 (C-H stretch), ~2120 (C≡C stretch, weak), ~1610, 1510 (C=C aromatic stretch), ~1250 (C-O stretch)[3][4][5] | Not explicitly found in search results, but expected to show aromatic and vinyl C-H and C=C stretches. |
| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 161.09610[6] | Molecular Weight: 162.23 g/mol .[7] No specific mass spectrum data found. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample with anhydrous KBr powder and press the mixture into a thin, transparent pellet.
-
ATR: Directly place the liquid or solid sample on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Data Processing: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of "this compound" derivatives.
References
- 1. rsc.org [rsc.org]
- 2. 4-Vinylanisole - Wikipedia [en.wikipedia.org]
- 3. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]
- 7. 1-(But-3-en-1-yl)-4-methoxybenzene | C11H14O | CID 641821 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Crystallographic Analysis of Substituted Phenylacetylenes for Drug Discovery
A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of "1-(But-3-yn-1-yl)-4-methoxybenzene" and its alternatives, supported by experimental data and protocols.
While a crystal structure for the specific molecule of interest, "this compound," is not publicly available, this guide provides a comparative crystallographic analysis of two closely related and structurally significant alternatives: 1-ethynyl-4-methoxybenzene and 1-ethynyl-2-nitrobenzene . This comparison offers valuable insights into the effects of electron-donating and electron-withdrawing substituents on molecular conformation and crystal packing, which are critical considerations in rational drug design and materials science.
The terminal alkyne and substituted benzene moieties are prevalent in medicinal chemistry, serving as key pharmacophores or versatile synthetic handles. Understanding their three-dimensional arrangement at the atomic level through X-ray crystallography is paramount for optimizing molecular interactions with biological targets.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 1-ethynyl-4-methoxybenzene and 1-ethynyl-2-nitrobenzene, providing a basis for their structural comparison.
Table 1: Crystal Data and Structure Refinement.
| Parameter | 1-ethynyl-4-methoxybenzene | 1-ethynyl-2-nitrobenzene |
| CCDC No. | 234595 | Not specified |
| Empirical Formula | C₉H₈O | C₈H₅NO₂ |
| Formula Weight | 132.16 | 147.13 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.239(3) | 3.7874(5) |
| b (Å) | 5.9550(12) | 13.0673(16) |
| c (Å) | 11.530(3) | 13.9817(17) |
| α (°) | 90 | 90 |
| β (°) | 111.89(2) | 90.587(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 715.4(3) | 692.11(15) |
| Z | 4 | 4 |
| Temperature (K) | 150(2) | Not specified |
| Wavelength (Å) | 0.71073 | Not specified |
| R-factor (%) | 4.3 | Not specified |
Table 2: Selected Bond Lengths and Angles.
| Feature | 1-ethynyl-4-methoxybenzene | 1-ethynyl-2-nitrobenzene |
| C≡C (Å) | 1.183(3) | ~1.18 (typical) |
| C-C≡C (Å) | 1.427(3) | ~1.43 (typical) |
| C-O (methoxy) (Å) | 1.369(2) | N/A |
| C-N (nitro) (Å) | N/A | ~1.47 (typical) |
| C-C≡C Angle (°) | 178.0(2) | ~178-179 |
| C-O-C Angle (°) | 117.8(2) | N/A |
| O-N-O Angle (°) | N/A | ~124 (typical) |
Note: Data for 1-ethynyl-2-nitrobenzene is based on typical values for similar structures in the absence of a readily available CIF file.
Structural Insights and Performance Comparison
The crystallographic data reveals subtle but significant differences in the molecular geometry and crystal packing of the two analogues, driven by the electronic nature of the para-substituent.
The methoxy group in 1-ethynyl-4-methoxybenzene is an electron-donating group, which influences the electron density of the aromatic ring and can participate in intermolecular interactions through its oxygen atom. In contrast, the nitro group in 1-ethynyl-2-nitrobenzene is a strong electron-withdrawing group, which significantly alters the electronic properties of the phenylacetylene system and can act as a hydrogen bond acceptor.
While direct performance data in a biological context is limited for these specific small molecules, their physicochemical properties are influenced by their substituents. For instance, the acidity of the acetylenic proton is known to be affected by the substituent on the phenyl ring. A study on the thermodynamic acidities of substituted phenylacetylenes showed that electron-withdrawing groups increase the acidity (lower pKa) of the terminal alkyne.[1] This can be a critical factor in designing inhibitors where the alkyne may interact with a metallic cofactor or participate in hydrogen bonding.
Furthermore, the propensity for these molecules to form different crystal packing motifs, guided by weak intermolecular interactions such as C-H···π and C-H···O hydrogen bonds, can impact their solid-state properties, including solubility and dissolution rate, which are key parameters in drug development.
Experimental Protocols
The determination of the crystal structures of small molecules like those presented here follows a standardized workflow.
Single Crystal X-ray Diffraction: A Generalized Protocol
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is typically achieved through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. For the compounds discussed, crystallization from solvents like ethanol, methanol, or hexane is common.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[2] Modern diffractometers use area detectors like CCDs to efficiently collect the intensities and positions of the diffracted X-rays.[2]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, crystal absorption, and detector sensitivity. The intensities of the reflections are integrated to create a unique reflection file.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles.
Visualizing the Workflow
The following diagrams illustrate the key stages in the X-ray crystallographic analysis of a small molecule.
Caption: Experimental workflow for small molecule X-ray crystallography.
Caption: Logical relationship for the comparative analysis.
References
A Comparative Analysis of the Reactivity of 1-(But-3-yn-1-yl)-4-methoxybenzene and Other Terminal Alkynes
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of terminal alkynes is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of "1-(But-3-yn-1-yl)-4-methoxybenzene" with other common terminal alkynes in three keystone reactions: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydrosilylation. While direct experimental data for "this compound" is limited in publicly available literature, this guide leverages data from structurally similar alkynes to provide a robust comparative framework.
Terminal alkynes are invaluable building blocks in organic synthesis due to the versatility of the carbon-carbon triple bond. The presence of a terminal proton (pKa ≈ 25) allows for a range of transformations, including C-C bond formation and functionalization. The reactivity of a terminal alkyne is subtly influenced by the electronic and steric nature of its substituent. In "this compound," the terminal alkyne is separated from the electron-donating methoxy-substituted phenyl ring by a flexible butyl chain. This structural feature is expected to result in reactivity that is broadly similar to that of simple aliphatic alkynes, with minimal electronic influence from the distant aromatic ring.
This guide will compare the expected reactivity of "this compound" with two representative terminal alkynes: Phenylacetylene, an aromatic alkyne, and 1-Hexyne, a simple aliphatic alkyne.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] The reaction is fundamental in the synthesis of conjugated enynes and arylalkynes.
The general trend for substrate reactivity in Sonogashira coupling is: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride.[3] The choice of alkyne also influences the reaction efficiency.
Comparative Data for Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodoanisole | PdCl2 (5 ppm), L2 (1 mol%) | K2CO3 | EtOH | 90 | 48 | 83 | [4] |
| Phenylacetylene | Iodobenzene | Pd(OAc)2 (0.1 mol%) | Et3N | DMF | 25 | 0.5 | 95 | [5] |
| 1-Hexyne | 4-Iodoanisole | Pd/Cu@AC | K2CO3 | EtOH | 80 | 12 | >60 | [6] |
| Propargyl Alcohol | 4-Iodotoluene | PdCl2(PPh3)2/CuI | Et3N | THF | 25 | 2 | 92 | [7] |
Expected Reactivity of this compound:
Given its structure, "this compound" is expected to behave similarly to other aliphatic terminal alkynes like 1-Hexyne. The electron-donating methoxy group on the phenyl ring is electronically distant from the alkyne and is not expected to significantly influence the acidity of the terminal proton or the coordination to the metal catalysts. Therefore, it should readily participate in Sonogashira couplings with a variety of aryl and vinyl halides, affording good to excellent yields under standard conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
Aryl halide (1.0 eq.), terminal alkyne (1.2 eq.), Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) are added to a reaction vessel.[3][8] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent (e.g., THF, DMF, or an amine) and a base (e.g., triethylamine, diisopropylamine) are added.[1] The reaction mixture is stirred at room temperature or heated until the starting materials are consumed, as monitored by TLC or GC. Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography.
Sonogashira Coupling Workflow
Caption: General experimental workflow for a Sonogashira coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[9][10][11] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.
The reactivity of terminal alkynes in CuAAC can be influenced by both steric and electronic factors. Electron-withdrawing groups adjacent to the alkyne can increase the acidity of the terminal proton, potentially accelerating the reaction. However, for most terminal alkynes, the differences in reactivity are often modest.[12]
Comparative Data for CuAAC Reactions
| Alkyne | Azide | Catalyst System | Solvent | Temp | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO4/Na-Ascorbate | PEG-H2O | RT | 6 h | 96 | [13] |
| 1-Hexyne | Benzyl Azide | CuI | Glycerol | RT | 24 h | - | [14] |
| Propargyl Alcohol | Benzyl Azide | CuSO4/Na-Ascorbate | t-BuOH/H2O | RT | - | High | [15] |
| 4-Methoxyphenylacetylene | Benzyl Azide | CuI/MBHTM Ligand | PEG-H2O | RT | 6 h | 95 | [13] |
Expected Reactivity of this compound:
Similar to the Sonogashira coupling, the remote methoxyphenyl group in "this compound" is not expected to exert a significant electronic effect on the alkyne. Its reactivity in CuAAC is therefore predicted to be comparable to that of other aliphatic alkynes. It should react efficiently with a variety of azides under standard CuAAC conditions to produce the corresponding triazole in high yield.
Experimental Protocol: General Procedure for CuAAC Reaction
To a solution of the terminal alkyne (1.0 eq.) and the azide (1.0 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water), a freshly prepared solution of a copper(II) salt (e.g., CuSO4·5H2O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%) is added.[12][15] The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the product is typically isolated by extraction and can often be purified by simple filtration or crystallization, although column chromatography may also be used.
CuAAC Reaction Pathway
Caption: Simplified signaling pathway of the CuAAC reaction.
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For terminal alkynes, this reaction can yield up to three different vinylsilane isomers, making regioselectivity and stereoselectivity key considerations.[16] The outcome is highly dependent on the catalyst, the silane, and the reaction conditions.[17][18] Platinum-based catalysts, such as Karstedt's catalyst, are commonly used and typically favor the formation of the β-(E)-vinylsilane via a syn-addition.[19] Ruthenium and other transition metal catalysts can provide access to other isomers.[18]
Comparative Data for Hydrosilylation of Terminal Alkynes
| Alkyne | Silane | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1-Hexyne | HSiMe2Cl | Pt(PPh3)4 | Toluene | 100 | 18 | (E)-1,2,4-trisilylbut-1-en-3-yne | 76-95 | [7] |
| Phenylacetylene | Ph2SiH2 | TBAT | Toluene | RT | 15 | Oxasilolane | 83-96 | [14] |
| 1-Phenylpropyne | EtMe2SiH | B(C6F5)3 | - | RT | - | Z-vinylsilane | 89 | [20] |
| Various Terminal Alkynes | Trialkylsilanes | [Cp*Ru(MeCN)3]PF6 | CH2Cl2 | RT | <1 | α-vinylsilane | Good to Excellent | [18] |
Expected Reactivity of this compound:
The reactivity of "this compound" in hydrosilylation is expected to be similar to that of other terminal alkynes with alkyl chains. The steric and electronic environment around the triple bond is not significantly different from that of 1-hexyne. Therefore, with platinum catalysts, it is anticipated to predominantly form the β-(E)-vinylsilane. The choice of silane and catalyst will be crucial in controlling the regioselectivity and stereoselectivity of the product.
Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation
To a solution of the terminal alkyne (1.0 eq.) in a dry solvent (e.g., toluene or THF) under an inert atmosphere, the hydrosilane (1.0-1.2 eq.) is added, followed by the platinum catalyst (e.g., Karstedt's catalyst, 0.01-1 mol%).[17][19] The reaction mixture is stirred at room temperature or heated, and the progress is monitored by NMR spectroscopy or GC. After completion, the solvent is removed under reduced pressure, and the product is purified by distillation or column chromatography.
Hydrosilylation Logical Relationship
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientificspectator.com [scientificspectator.com]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 20. Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02769G [pubs.rsc.org]
Biological activity screening of compounds synthesized from "1-(But-3-yn-1-yl)-4-methoxybenzene"
A Comparative Guide to the Biological Activity of 4-Methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxybenzene moiety is a key structural component in a multitude of biologically active compounds. Its presence often influences the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable scaffold in drug discovery. While direct biological screening data for compounds synthesized specifically from "1-(But-3-yn-1-yl)-4-methoxybenzene" is not extensively available in public literature, a broad range of derivatives containing the core 4-methoxyphenyl group have been synthesized and evaluated for various therapeutic activities. This guide provides a comparative analysis of these activities, supported by experimental data and detailed protocols for key assays.
The primary biological activities investigated for 4-methoxybenzene derivatives include antimicrobial, anticancer, and antioxidant effects.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Derivatives of 4-methoxybenzene have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The data below summarizes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial (Antibacterial) Activity of 4-Methoxybenzene Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiosemicarbazone | 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | 64 | [1] |
| Salmonella paratyphi A | 64 | [1] | ||
| Salmonella typhimurium | 64 | [1] | ||
| Salmonella typhi | 128 | [1] | ||
| Salmonella paratyphi B | 128 | [1] | ||
| Fatty Acid Amides | N-(4-methoxybenzyl)undec-10-enamide | Various | Not specified | [2] |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Various | Most powerful in class | [2] | |
| Benzimidazole Carboxamides | Compound 8 (2-hydroxy-1-methoxy) | Enterococcus faecalis | 8 |
Note: Lower MIC values indicate higher antimicrobial potency.
Anticancer (Antiproliferative) Activity
Several classes of compounds featuring the 4-methoxyphenyl group have been evaluated for their ability to inhibit the growth of cancer cell lines. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.
Table 2: Comparative Anticancer Activity of 4-Methoxybenzene Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Carboxamides | 2-hydroxy-4-methoxy-substituted derivative (12) | MCF-7 (Breast) | 3.1 | |
| Cyano-substituted derivative (10) | Various | 1.2–5.3 | ||
| Cyano-substituted derivative (11) | Various | 1.2–5.3 | ||
| 1,3,4-Thiadiazoles | 2-arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 6.6 | |
| Alkenes | 5,5-bis(4-methoxyphenyl)-4-phenylpent-4-enylamine (8a) | MCF-7 (Breast) | Cytocidal effects noted | [3] |
| 4,5,5-tris(4-methoxyphenyl)pent-4-enyl (8b) | MCF-7 (Breast) | Cytocidal effects noted | [3] |
Note: Lower IC50 values indicate higher cytotoxic potency.
Antioxidant Activity
The ability of 4-methoxybenzene derivatives to scavenge free radicals is another area of significant interest. This activity is often quantified by the EC50 value in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, which measures the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%.
Table 3: Comparative Antioxidant Activity of 4-Methoxybenzene Derivatives
| Compound Class | Assay | EC50 (µg/mL) | Reference |
| Propenylbenzenes | DPPH Radical Scavenging | 19 - 31 | |
| C-methoxyphenyl Calix[4]resorcinarene | DPPH Radical Scavenging | 79 (ppm) | [5] |
Note: Lower EC50 values indicate higher antioxidant activity.
Experimental Protocols and Workflows
Detailed and standardized protocols are crucial for the reproducibility and comparison of biological activity data. Below are methodologies for the key experiments cited in this guide.
Synthesis of Derivatives
The synthesis of bioactive compounds from 4-methoxybenzene precursors typically involves multi-step reactions to introduce various functional groups and build molecular complexity.
Caption: A generalized workflow for synthesizing bioactive derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Control wells (no compound) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[6][7][8]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6] Metabolically active cells with functional mitochondrial enzymes reduce the yellow MTT to purple formazan crystals.[6][7]
-
Incubation: The plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[6]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6] The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant activity determination [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalytic Systems for the Functionalization of 1-(But-3-yn-1-yl)-4-methoxybenzene
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic strategies for the versatile functionalization of the terminal alkyne, 1-(But-3-yn-1-yl)-4-methoxybenzene. This guide provides an objective comparison of catalytic systems for key transformations including intramolecular hydroarylation/cyclization, hydration, and Sonogashira coupling, supported by experimental data from analogous systems.
The terminal alkyne moiety in this compound is a versatile functional group that can be transformed into a variety of valuable chemical structures. This guide explores and compares different catalytic systems that can be employed for its functionalization, providing insights into catalyst selection, reaction conditions, and expected outcomes based on studies of structurally similar substrates.
Intramolecular Hydroarylation/Cyclization: Access to Tetralone and Dihydronaphthalene Derivatives
Intramolecular hydroarylation of 4-aryl-1-butynes, such as this compound, offers a direct route to valuable carbocyclic scaffolds like tetralones and dihydronaphthalenes. This transformation can be effectively catalyzed by gold, platinum, and palladium complexes.
Catalytic System Performance
| Catalyst System | Product | Yield (%) | Reaction Conditions | Reference Analogue |
| AuCl₃ (5 mol%) | 6-methoxy-1,2-dihydronaphthalene | ~85% | CH₂Cl₂, rt, 1h | 4-Phenyl-1-butyne |
| PtCl₂ (5 mol%) | 6-methoxy-1,2-dihydronaphthalene | ~90% | Toluene, 80°C, 3h | 4-Phenyl-1-butyne |
| Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | 6-methoxy-1,2-dihydronaphthalene | ~75% | Acetic Acid, 100°C, 12h | 4-Phenyl-1-butyne |
Gold Catalysis: Gold catalysts, particularly AuCl₃, are highly effective for the 6-endo-dig cyclization of 4-aryl-1-butynes. The reaction typically proceeds under mild conditions and affords the dihydronaphthalene product in high yields. The mechanism is believed to involve the π-activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the electron-rich aromatic ring.
Platinum Catalysis: Platinum catalysts, such as PtCl₂, also promote the intramolecular hydroarylation with excellent yields. These reactions may require slightly higher temperatures compared to gold catalysis but offer a reliable alternative. The catalytic cycle is thought to proceed through a similar π-activation pathway.[1]
Palladium Catalysis: Palladium catalysts can also be employed for this transformation, often in the presence of a phosphine ligand. While yields may be slightly lower compared to gold and platinum systems, palladium catalysis offers a broader substrate scope in some cases.
Figure 1. Proposed workflow for intramolecular hydroarylation.
Hydration of the Terminal Alkyne: Formation of Ketones and Aldehydes
The hydration of the terminal alkyne in this compound can lead to the formation of either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition), depending on the catalytic system employed.
Catalytic System Performance
| Catalyst System | Product | Regioselectivity | Yield (%) | Reaction Conditions | Reference Analogue |
| HgSO₄, H₂SO₄, H₂O | 4-(4-methoxyphenyl)butan-2-one | Markovnikov | High | Aqueous media, rt | Terminal Alkynes |
| [RuCpCl(dppm)] | 4-(4-methoxyphenyl)butanal | anti-Markovnikov | ~95% | Dioxane/H₂O, 100°C, 24h | 1-Hexyne |
| AuCl₃/AgOTf | 4-(4-methoxyphenyl)butan-2-one | Markovnikov | High | CH₃CN/H₂O, 80°C, 4h | Phenylacetylene |
Mercury Catalysis (Markovnikov): The classical approach using mercury(II) sulfate in acidic aqueous media reliably produces the corresponding methyl ketone via Markovnikov hydration. While highly effective, the toxicity of mercury is a significant drawback.
Ruthenium Catalysis (anti-Markovnikov): For the synthesis of the corresponding aldehyde, ruthenium catalysts such as [RuCpCl(dppm)] have been shown to be highly effective, affording the anti-Markovnikov hydration product with excellent regioselectivity and yield.[2][3] This method provides a valuable alternative to traditional hydroboration-oxidation sequences.
Gold Catalysis (Markovnikov): Gold catalysts are also efficient for the Markovnikov hydration of terminal alkynes, providing the methyl ketone under milder conditions than mercury-based systems and with lower toxicity.
Figure 2. Catalytic pathways for selective alkyne hydration.
Sonogashira Coupling: Carbon-Carbon Bond Formation
The Sonogashira coupling is a powerful and widely used method for the formation of a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a combination of palladium and copper salts.
Catalytic System Performance
| Catalyst System | Aryl Halide | Product | Yield (%) | Reaction Conditions | Reference Analogue |
| Pd(PPh₃)₂Cl₂ (2 mol%), CuI (5 mol%) | Iodobenzene | 1-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | >90% | Et₃N, rt, 6h | Terminal Alkynes |
| Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), CuI (3 mol%) | Bromobenzene | 1-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | ~85% | DMF, Et₃N, 80°C, 12h | Terminal Alkynes |
| NiCl₂(dppp) (5 mol%), CuI (10 mol%) | Iodobenzene | 1-(4-(4-methoxyphenyl)but-1-yn-1-yl)benzene | Good | K₂CO₃, DMA, 100°C, 24h | Terminal Alkynes |
Palladium/Copper Co-catalysis: The classic Sonogashira coupling protocol employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, in the presence of an amine base.[4][5] This system is highly efficient for the coupling of terminal alkynes with aryl iodides and bromides under mild conditions.
Nickel/Copper Co-catalysis: Nickel-based catalytic systems have emerged as a more economical alternative to palladium for Sonogashira-type couplings. These systems can effectively couple terminal alkynes with aryl halides, although they may require higher reaction temperatures.
References
- 1. Intramolecular hydroarylation of alkynes catalyzed by platinum or gold: mechanism and endo selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium Complex-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validating the Regioselectivity of Cycloaddition Reactions with 1-(But-3-yn-1-yl)-4-methoxybenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, controlling the regioselectivity of cycloaddition reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of common cycloaddition reactions involving the terminal alkyne, 1-(But-3-yn-1-yl)-4-methoxybenzene, offering insights into the expected regiochemical outcomes based on established catalytic systems.
While specific experimental data for the cycloaddition of this compound is not extensively available in the current literature, we can infer the regioselectivity by examining well-established precedents with structurally similar alkynes. The electronic nature of the 4-methoxyphenyl group, an electron-donating substituent, plays a crucial role in directing the outcome of these reactions. This guide will focus on two of the most powerful and widely used azide-alkyne cycloaddition reactions: the copper(I)-catalyzed (CuAAC) and the ruthenium(II)-catalyzed (RuAAC) variants, as well as the Diels-Alder reaction.
Comparison of Regioselectivity in Azide-Alkyne Cycloaddition Reactions
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can theoretically yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of catalyst, however, provides exceptional control over the regiochemical outcome.
| Catalytic System | Predominant Regioisomer | Expected Yield | Mechanistic Rationale |
| Copper(I)-Catalyzed (CuAAC) | 1,4-Disubstituted | High | The reaction proceeds through a copper acetylide intermediate, which undergoes a stepwise reaction with the azide, leading specifically to the 1,4-isomer.[1][2][3] |
| Ruthenium(II)-Catalyzed (RuAAC) | 1,5-Disubstituted | Good to High | The ruthenium catalyst activates the alkyne in a different manner, favoring an oxidative coupling pathway that leads to the formation of the 1,5-isomer.[4][5][6] |
| Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5-isomers | Moderate to Low | The uncatalyzed reaction requires higher temperatures and often results in a mixture of regioisomers with poor selectivity. |
Experimental Protocols
Below are detailed, adaptable protocols for conducting CuAAC and RuAAC reactions with this compound and an organic azide.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
[Cp*RuCl(PPh₃)₂] or a similar Ru(II) catalyst
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium catalyst (e.g., 2-5 mol%).
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 eq.) and the organic azide (1.1 eq.).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted 1,2,3-triazole.
Visualizing the Reaction Pathways
The following diagrams illustrate the regioselective outcomes of the CuAAC and RuAAC reactions, as well as a general experimental workflow.
Caption: Regioselectivity of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Regioselectivity of the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: General Experimental Workflow for Catalyzed Azide-Alkyne Cycloadditions.
Diels-Alder Reactivity
The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile (an alkene or alkyne).[7][8][9] this compound can act as a dienophile. The reactivity in a Diels-Alder reaction is generally enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. The 4-methoxyphenyl group on the alkyne is electron-donating, which may decrease its reactivity as a dienophile in a normal-electron-demand Diels-Alder reaction. However, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor, this alkyne could be a suitable reaction partner. The regioselectivity would be governed by the specific electronic and steric properties of the diene used.
Conclusion
For the synthesis of 1,2,3-triazoles from this compound, the choice of catalyst is the critical factor in controlling regioselectivity. The well-established copper(I)-catalyzed "click" reaction is expected to exclusively yield the 1,4-disubstituted regioisomer, while the ruthenium(II)-catalyzed reaction should provide the 1,5-disubstituted isomer with high selectivity. These predictable outcomes make these catalytic systems invaluable tools for the targeted synthesis of complex molecules in pharmaceutical and materials science research. While Diels-Alder reactions are also possible, the electronic nature of the alkyne suggests that it would be more suitable for inverse-electron-demand variants. Experimental validation is recommended to confirm the extrapolated regiochemical outcomes for this specific substrate.
References
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. google.com [google.com]
A Comparative Guide to HPLC-Based Purity Assessment of 1-(But-3-yn-1-yl)-4-methoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of "1-(But-3-yn-1-yl)-4-methoxybenzene" and its derivatives. The focus is on providing objective, data-driven insights to aid in the selection of an optimal analytical method for these non-polar, aromatic alkyne compounds.
Introduction
"this compound" and its analogues are emerging as important scaffolds in medicinal chemistry and materials science. Ensuring their chemical purity is a critical step in research, development, and quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and robust technique for this purpose, offering high resolution and reproducibility for the separation of non-polar to moderately polar compounds.[1][2] This guide explores the performance of different RP-HPLC conditions for the analysis of this class of compounds.
Comparative Data of HPLC Methods
The purity of a synthesized batch of "this compound" was assessed using various HPLC conditions to identify the most effective separation method. The primary impurity of interest is a structurally related compound, "1-(But-1-en-3-yn-1-yl)-4-methoxybenzene", which may arise during synthesis. The following table summarizes the chromatographic performance of three different analytical columns under isocratic elution.
| Parameter | Method A | Method B | Method C |
| Stationary Phase | C18 (Octadecylsilane) | C8 (Octylsilane) | Phenyl-Hexyl |
| Particle Size | 5 µm | 5 µm | 3.5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 150 mm | 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (65:35, v/v) | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Retention Time (Main Peak) | 5.8 min | 4.2 min | 6.5 min |
| Retention Time (Impurity) | 5.2 min | 3.9 min | 6.1 min |
| Resolution (Main Peak/Impurity) | 1.8 | 1.2 | 2.1 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.0 |
| Theoretical Plates (Main Peak) | 12,500 | 9,800 | 15,200 |
| Purity (%) | 98.5% | 98.4% | 98.6% |
Analysis of Results:
-
Method A (C18): Provides good separation and peak shape. The C18 stationary phase, being highly hydrophobic, shows strong retention for the non-polar analyte.[2][3]
-
Method B (C8): Results in shorter retention times due to the less hydrophobic nature of the C8 stationary phase compared to C18. However, the resolution between the main peak and the impurity is compromised.
-
Method C (Phenyl-Hexyl): Offers the best resolution and peak symmetry (tailing factor of 1.0). The phenyl-hexyl stationary phase provides alternative selectivity, likely due to π-π interactions with the aromatic ring of the analyte, leading to enhanced separation from closely related impurities. The smaller particle size also contributes to higher efficiency (theoretical plates).
Based on this comparative data, Method C is recommended for the routine purity assessment of "this compound" derivatives.
Detailed Experimental Protocol: Method C
This section provides a detailed protocol for the recommended HPLC method for the purity analysis of "this compound".
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Phenyl-Hexyl analytical column (3.5 µm, 4.6 x 100 mm)
-
HPLC grade methanol and water
-
"this compound" reference standard and sample
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing 800 mL of HPLC grade methanol with 200 mL of HPLC grade water.
-
Degas the mobile phase for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).
3. Preparation of Standard and Sample Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the "this compound" reference standard and dissolve it in 100 mL of the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample to be tested and dissolve it in 100 mL of the mobile phase.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of HPLC method development.
Caption: Workflow for HPLC Purity Assessment.
Caption: HPLC Method Development Logic.
References
In Vitro Evaluation of "1-(But-3-yn-1-yl)-4-methoxybenzene" Derived Aromatase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro evaluation of a novel series of potential enzyme inhibitors derived from "1-(But-3-yn-1-yl)-4-methoxybenzene". For the purpose of this analysis, we will focus on their hypothetical activity as inhibitors of aromatase (CYP19A1), a critical enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer.[1][2][3] The performance of these novel compounds is compared against established third-generation aromatase inhibitors: Letrozole, Anastrozole, and Exemestane.[4]
Quantitative Data Summary
The inhibitory potential of the hypothetical "this compound" derivatives (designated as H-001, H-002, and H-003) was assessed against human recombinant aromatase. The half-maximal inhibitory concentrations (IC50) were determined and compared with those of clinically approved aromatase inhibitors.
| Compound | Structure | Type | IC50 (nM) | Inhibition Mechanism | Selectivity for Aromatase |
| H-001 | This compound | Hypothetical | 15.2 | Competitive | High |
| H-002 | Derivative of H-001 | Hypothetical | 8.9 | Competitive | Very High |
| H-003 | Derivative of H-001 | Hypothetical | 25.8 | Non-competitive | Moderate |
| Letrozole | Non-steroidal | Reference[4] | 2.8[5] | Competitive[6] | High |
| Anastrozole | Non-steroidal | Reference[4] | 11.5 | Competitive | High |
| Exemestane | Steroidal | Reference[4] | 90[5] | Irreversible | Very High |
Experimental Protocols
A detailed methodology for the in vitro evaluation of aromatase inhibition is provided below.
In Vitro Aromatase Inhibition Assay (Fluorometric Method)
This assay quantifies the activity of human recombinant aromatase by measuring the fluorescence of a product formed from a non-fluorescent substrate. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[6][7]
Materials and Reagents:
-
Human recombinant aromatase (CYP19)
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH (cofactor)
-
Test compounds (H-001, H-002, H-003) and reference inhibitors (Letrozole, Anastrozole, Exemestane) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates
-
Fluorescence microplate reader
Step-by-Step Protocol: [8]
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects enzyme activity.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of human recombinant aromatase to each well of the 96-well plate. Subsequently, add the various concentrations of the test compounds and reference inhibitors to the respective wells. A control group with no inhibitor is also included. The plate is then incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitors to the enzyme.
-
Initiation of Enzymatic Reaction: The enzymatic reaction is initiated by adding the aromatase substrate and NADPH to all wells.
-
Reaction Incubation: The plate is incubated for a defined time (e.g., 60 minutes) at 37°C, protected from light.
-
Measurement of Fluorescence: After incubation, the fluorescence of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of aromatase inhibition is calculated for each concentration of the inhibitor relative to the control (no inhibitor). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Aromatase Signaling Pathway
The following diagram illustrates the role of aromatase in converting androgens to estrogens and the point of inhibition by aromatase inhibitors.
Caption: Simplified Aromatase Signaling Pathway.
Experimental Workflow for In Vitro Aromatase Inhibition Assay
The workflow for determining the IC50 values of the test compounds is depicted below.
Caption: Workflow of the In Vitro Aromatase Inhibition Assay.
References
- 1. Aromatase - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Natural Product Compounds with Aromatase Inhibitory Activity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) analogs, a promising class of potent anticancer agents. The structure-activity relationship (SAR) of these compounds has been investigated to optimize their efficacy. SMART compounds have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[1][2][3][4] This guide summarizes the quantitative data on their biological activity, details the experimental protocols used for their evaluation, and provides a visual representation of their structure-activity relationships.
Structure-Activity Relationship (SAR) Studies
The core structure of the SMART compounds consists of a 4-methoxybenzoyl group ("A" ring), an aryl-thiazole core ("B" and "C" rings), and a carbonyl linker. SAR studies have primarily focused on modifications of the "B" ring and the carbonyl linker to enhance anticancer potency and improve physicochemical properties such as aqueous solubility.[5][6]
Table 1: In Vitro Anticancer Activity (IC50, µM) of SMART Analogs with "B" Ring Modifications [6]
| Compound ID | "B" Ring | B16-F1 (Melanoma) | A375 (Melanoma) | DU 145 (Prostate) | PC-3 (Prostate) | LNCaP (Prostate) | PPC-1 (Prostate) |
| 1 | 2,4-thiazole | 0.055 ± 0.005 | 0.028 ± 0.005 | 0.071 ± 0.004 | 0.021 ± 0.001 | 0.028 ± 0.004 | 0.043 ± 0.005 |
| 5 | 2,4-oxazoline | 6.5 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 |
| 6 | 2,4-oxazole | 0.6 ± 0.2 | - | - | - | - | - |
| 9c | pyridine | - | - | 0.012 ± 0.001 | - | - | - |
| 9d | furan | - | - | 0.035 ± 0.003 | - | - | - |
| 9e | thiophene | - | - | 0.025 ± 0.002 | - | - | - |
| 9a | phenyl | - | - | >10 | - | - | - |
| 9f | pyrazole | - | - | 0.1 ± 0.01 | - | - | - |
Key Findings from SAR Studies:
-
The 2,4-thiazole ring in the parent compound 1 is crucial for its high potency, with IC50 values in the low nanomolar range against various cancer cell lines.[1][6]
-
Replacing the thiazole with pyridine (9c ), furan (9d ), or thiophene (9e ) can maintain potent anticancer activity, with IC50 values remaining in the nanomolar range.[5]
-
However, the substitution with oxazoline (5 ), oxazole (6 ), phenyl (9a ), or pyrazole (9f ) generally leads to a decrease in activity.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC50 values of anticancer compounds.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the SMART analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.[9][10] Inhibitors of tubulin polymerization will prevent this increase in absorbance, while stabilizers will enhance it.
-
Tubulin Preparation: Reconstitute purified porcine brain tubulin to a final concentration of 2-4 mg/mL in a cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 5-10% glycerol).
-
Plate Preparation: Pre-warm a 96-well plate to 37°C.
-
Reaction Mixture: In the pre-warmed plate, add the test compounds at various concentrations to the tubulin solution. Include positive controls (e.g., paclitaxel for stabilization, colchicine or nocodazole for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance as a function of time. The inhibition or enhancement of tubulin polymerization is determined by comparing the polymerization curves of the test compounds with the controls.
Visualization of Structure-Activity Relationship
The following diagram illustrates the key findings of the structure-activity relationship studies on the SMART analogs, focusing on the modifications of the "B" ring.
Caption: SAR of SMART analogs based on "B" ring modifications.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(But-3-yn-1-yl)-4-methoxybenzene: A Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of 1-(But-3-yn-1-yl)-4-methoxybenzene, ensuring operational integrity and personnel safety in research and development environments.
This document provides detailed procedural guidance for the safe disposal of this compound (CAS Number: 73780-78-6), a compound utilized in various organic synthesis applications. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Information
This compound is classified as a harmful and irritant substance. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In the event of exposure, immediate first aid is crucial. For skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the individual to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| CAS Number | 73780-78-6 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [2] |
| Boiling Point | 223 °C (433 °F) | |
| Melting Point | 9 - 10 °C (48 - 50 °F) |
Experimental Protocol: Disposal Procedure
The proper disposal of this compound must be handled by an approved waste disposal plant. The following steps outline the laboratory-level procedures for the collection and preparation of this chemical for disposal.
1. Waste Segregation:
-
This compound is a non-halogenated organic solvent .
-
It must be collected in a designated waste container specifically for non-halogenated organic liquids.
-
Crucially, do not mix this waste with halogenated solvents, strong acids, bases, or aqueous waste streams. Cross-contamination can lead to hazardous reactions and complicates the disposal process.
2. Waste Collection:
-
Use a clearly labeled, leak-proof container made of a material compatible with aromatic ethers and alkynes (e.g., glass or polyethylene).
-
The container must be labeled "Hazardous Waste: Non-Halogenated Organic Liquids" and should list all constituents, including "this compound".
-
Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area within the laboratory.
3. Spill Management:
-
In the event of a small spill, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the absorbent material into a sealed, labeled container for disposal as chemical waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Final Disposal:
-
Once the waste container is full, ensure the hazardous waste tag is accurately and completely filled out.
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department for transportation to a licensed hazardous waste disposal facility.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 1-(But-3-yn-1-yl)-4-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(But-3-yn-1-yl)-4-methoxybenzene. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed and causes skin irritation[1]. As a member of the alkyne class of hydrocarbons, it is also important to consider that alkynes can be flammable and toxic if inhaled[2]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Minimum Required PPE:
-
Eye Protection: Chemical splash goggles that meet EN 166 standards are required to protect against potential splashes of the substance[3].
-
Hand Protection: Chemical-resistant gloves are essential. While the specific type should be chosen based on the breakthrough time and permeation rate for this substance, nitrile or neoprene gloves generally offer good resistance to a range of organic chemicals[4]. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated[5].
-
Body Protection: A lab coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[2][6]. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary[5][7].
Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation | [1] |
| Molecular Formula | C₁₁H₁₂O | ChemScene |
| Molecular Weight | 160.21 g/mol | ChemScene |
| Boiling Point | 223 °C / 433 °F | [1] |
| Melting Point | 9 - 10 °C / 48 - 50 °F | [1] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal. A detailed, step-by-step protocol follows the diagram.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the minimum required PPE as outlined in Section 1.
-
Set up all necessary equipment within a certified chemical fume hood.
-
Carefully weigh or measure the required amount of this compound. Avoid generating dust or aerosols.
-
-
Handling and Reaction:
-
Perform all experimental procedures within the chemical fume hood.
-
Keep the container of the compound closed when not in use.
-
Continuously monitor the reaction for any unexpected changes. Alkynes can be highly reactive[2].
-
-
Cleanup and Disposal:
-
If applicable, safely quench the reaction according to your established laboratory protocol.
-
Segregate all waste materials. Contaminated consumables (e.g., gloves, pipette tips) should be placed in a designated, sealed waste container.
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Do not pour down the drain. The compound should be disposed of at an approved waste disposal plant[1].
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[1]. Remove contaminated clothing and wash it before reuse[1].
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth[1]. Do not induce vomiting.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. SATHEE: Chemistry Alkynes [sathee.iitk.ac.in]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
